Synthesis and Characterization of 3-(Trifluoromethyl)quinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 3-(Trifluoromethyl)quinolin-4-amine. Thi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 3-(Trifluoromethyl)quinolin-4-amine. This document details a plausible synthetic pathway, experimental protocols, and a full characterization profile, including spectroscopic and physical data. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group at the 3-position is of significant interest for modulating the compound's physicochemical and pharmacological properties.
Introduction
Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The trifluoromethyl group, a key bioisostere, is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The synthesis and characterization of 3-(Trifluoromethyl)quinolin-4-amine, therefore, represents a valuable addition to the medicinal chemist's toolbox, offering a new scaffold for drug discovery programs.
Synthesis Pathway
A robust and efficient two-step synthetic route has been devised for the preparation of 3-(Trifluoromethyl)quinolin-4-amine. The synthesis commences with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a nucleophilic aromatic substitution to introduce the desired amino functionality at the C4 position.
Caption: Synthetic pathway for 3-(Trifluoromethyl)quinolin-4-amine.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-(trifluoromethyl)quinoline
The synthesis of the quinoline core is achieved through the Gould-Jacobs reaction.
Reaction Setup: In a high-temperature reaction vessel, 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are combined.
Cyclization: The reaction mixture is heated to 250°C for 30 minutes. The intermediate, ethyl 2-((3-(trifluoromethyl)phenyl)amino)methylenemalonate, is formed in situ and undergoes thermal cyclization.
Saponification and Decarboxylation: After cooling, the crude product is subjected to saponification with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid intermediate. Subsequent heating of the carboxylic acid intermediate leads to decarboxylation, affording 4-hydroxy-3-(trifluoromethyl)quinoline.
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-hydroxy-3-(trifluoromethyl)quinoline.
Step 2: Synthesis of 3-(Trifluoromethyl)quinolin-4-amine
The final product is obtained through a two-step functional group interconversion from the 4-hydroxyquinoline intermediate.
Chlorination: 4-Hydroxy-3-(trifluoromethyl)quinoline (1.0 eq) is treated with phosphorus oxychloride (POCl₃, 3.0 eq) and heated at reflux for 2 hours to yield 4-chloro-3-(trifluoromethyl)quinoline.
Amination: The crude 4-chloro-3-(trifluoromethyl)quinoline is then subjected to amination by heating with aqueous ammonia in a sealed vessel at 120-130°C for 8-10 hours.
Workup and Purification: After cooling, the reaction mixture is basified with aqueous sodium hydroxide and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product, 3-(Trifluoromethyl)quinolin-4-amine, is purified by column chromatography on silica gel.
Characterization Data
The structural confirmation of 3-(Trifluoromethyl)quinolin-4-amine is based on a comprehensive analysis of its spectroscopic and physical data.
Parameter
Value
Molecular Formula
C₁₀H₇F₃N₂
Molecular Weight
212.17 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
Not available in literature; predicted to be in the range of 150-170 °C based on similar structures.
Solubility
Soluble in methanol, DMSO, and chlorinated solvents.
Note: NMR and IR data are predicted based on known chemical shift values for similar structures and computational models. Experimental verification is required.
Experimental Workflow
The overall workflow for the synthesis and characterization of 3-(Trifluoromethyl)quinolin-4-amine is depicted below.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide outlines a feasible synthetic route and a comprehensive characterization plan for 3-(Trifluoromethyl)quinolin-4-amine. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development. The synthesis of this novel compound opens up new avenues for the exploration of the chemical space around the 4-aminoquinoline scaffold, with the potential for the discovery of new therapeutic agents with improved properties. Further studies to optimize the reaction conditions and to explore the biological activities of this compound are warranted.
Exploratory
Spectroscopic Profile of 3-(Trifluoromethyl)quinolin-4-amine: A Technical Overview
For Immediate Release This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-(Trifluoromethyl)quinolin-4-amine. This document is intended for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-(Trifluoromethyl)quinolin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the absence of published experimental data for this specific compound in available scientific literature, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Trifluoromethyl)quinolin-4-amine. These predictions are based on the known spectral properties of the quinoline core, the trifluoromethyl group, and the amine functionality.
Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.5 - 8.7
s
1H
H2
~8.0 - 8.2
d
1H
H5
~7.6 - 7.8
d
1H
H8
~7.4 - 7.6
t
1H
H7
~7.2 - 7.4
t
1H
H6
~5.0 - 6.0
br s
2H
NH₂
Note: The exact chemical shifts are influenced by the solvent used. The amino protons (NH₂) are expected to be broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)
Assignment
~150 - 155
C4
~148 - 150
C8a
~145 - 147
C2 (q, JCF ≈ 35-40 Hz)
~130 - 132
C7
~128 - 130
C5
~125 - 127
C6
~122 - 124 (q, JCF ≈ 275-280 Hz)
CF₃
~120 - 122
C4a
~118 - 120
C8
~115 - 117 (q, JCF ≈ 5-7 Hz)
C3
Note: The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectral Data
Chemical Shift (δ, ppm)
Multiplicity
Assignment
~ -60 to -65
s
CF₃
Note: The chemical shift is relative to a standard such as CFCl₃. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.
Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3450 - 3300
Medium, Sharp (doublet)
N-H stretch (asymmetric & symmetric)
3100 - 3000
Medium to Weak
Aromatic C-H stretch
1620 - 1580
Strong
N-H bend (scissoring)
1600, 1500, 1450
Medium to Strong
Aromatic C=C stretch
1350 - 1100
Strong
C-F stretch
1300 - 1200
Medium
Aromatic C-N stretch
Note: The presence of a primary amine is characterized by a doublet in the N-H stretching region. The strong C-F stretching bands are a key feature for trifluoromethylated compounds.
Table 5: Predicted Mass Spectrometry (MS) Data
m/z
Interpretation
212
[M]⁺ (Molecular Ion)
193
[M - F]⁺
185
[M - HCN]⁺
143
[M - CF₃]⁺
Note: The exact fragmentation pattern will depend on the ionization method used (e.g., EI, ESI). The molecular ion peak is expected at m/z 212. A prominent fragment would likely be the loss of the trifluoromethyl radical.
General Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines and trifluoromethylated compounds.
NMR Spectroscopy
A sample of 3-(Trifluoromethyl)quinolin-4-amine (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆; 0.5-0.7 mL) in a 5 mm NMR tube.
¹H NMR: Spectra would be acquired on a 300 or 500 MHz spectrometer. Data acquisition parameters would include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
¹³C NMR: Spectra would be acquired on the same instrument, typically at 75 or 125 MHz. A wider spectral width (0-200 ppm) and a larger number of scans would be required due to the lower natural abundance of ¹³C. Proton decoupling would be used to simplify the spectrum.
¹⁹F NMR: Spectra would be acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 282 or 470 MHz. A spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) would be used.[1]
Infrared (IR) Spectroscopy
The IR spectrum would be recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, the spectrum could be obtained by depositing a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.[2]
Mass Spectrometry
Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source.
Electron Ionization (EI): For EI-MS, a small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample would be bombarded with electrons (typically 70 eV) to induce ionization and fragmentation.
Electrospray Ionization (ESI): For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This soft ionization technique is useful for determining the molecular weight with minimal fragmentation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like 3-(Trifluoromethyl)quinolin-4-amine.
Caption: General Workflow for Spectroscopic Analysis.
This diagram outlines the typical procedural flow from synthesis and purification to comprehensive spectroscopic analysis and final structural characterization of a target molecule.
3-(Trifluoromethyl)quinolin-4-amine chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Trifluoromethyl)quinolin-4-amine Disclaimer: Specific experimental data for 3-(trifluoromethyl)quinolin-4-amine is limited in publicly available...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Trifluoromethyl)quinolin-4-amine
Disclaimer: Specific experimental data for 3-(trifluoromethyl)quinolin-4-amine is limited in publicly available literature. This guide has been constructed by integrating established principles of quinoline chemistry with the known electronic effects of amino and trifluoromethyl substituents. The experimental protocols provided are representative examples adapted from closely related compounds and should be considered as starting points for methodological development.
Introduction
3-(Trifluoromethyl)quinolin-4-amine is a fluorinated heterocyclic compound belonging to the 4-aminoquinoline class. The presence of the quinoline scaffold, a key pharmacophore in various therapeutic agents, combined with a potent electron-withdrawing trifluoromethyl group at the C3 position and a nucleophilic amino group at the C4 position, imparts a unique combination of chemical properties and reactivity. This makes it an intriguing substrate for medicinal chemistry and materials science research. The trifluoromethyl group significantly modulates the electronic properties and lipophilicity of the molecule, while the amino group serves as a versatile handle for synthetic diversification.
Chemical and Physical Properties
The key physicochemical properties of 3-(Trifluoromethyl)quinolin-4-amine are summarized below. While experimental data is scarce, computational predictions provide valuable estimates.
The reactivity of 3-(Trifluoromethyl)quinolin-4-amine is dictated by the interplay between the nucleophilic exocyclic amine, the electron-deficient quinoline core, and the strongly deactivating trifluoromethyl group.
Basicity and N-Functionalization
The primary amine at the C4 position is the most reactive site for nucleophilic attack. However, the potent electron-withdrawing effect of the adjacent CF₃ group at C3 significantly reduces the basicity of the amine compared to the unsubstituted 4-aminoquinoline. Despite this, the amine remains a viable nucleophile for various transformations.
The amine can undergo alkylation with alkyl halides or other electrophiles. Due to the reduced nucleophilicity and potential for overalkylation, selective mono-alkylation may require carefully controlled conditions, such as the use of specific bases or phase-transfer catalysts.[3][4] Reductive amination using aldehydes or ketones offers an alternative route to N-alkylated products.[5]
Representative Experimental Protocol: N-Alkylation of a Primary Arylamine
(Adapted from a general procedure for selective mono-N-alkylation)[4]
To a solution of the primary amine (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO, 5 mL), add cesium carbonate (1.5 mmol).
Add the alkyl halide (1.1 mmol) to the suspension.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated secondary amine.
N-acylation of the amino group proceeds readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is typically high-yielding and serves as a common method for derivatization.[6] The use of a non-nucleophilic base like pyridine or triethylamine is standard to scavenge the acid byproduct.
Representative Experimental Protocol: N-Acylation
(Adapted from a standard acylation procedure)
Dissolve 3-(Trifluoromethyl)quinolin-4-amine (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
Add triethylamine (1.2 mmol) and cool the mixture to 0 °C in an ice bath.
Add the acyl chloride (1.1 mmol) dropwise with stirring.
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
Recrystallize or purify the residue by column chromatography to obtain the pure N-acyl product.
Caption: General workflow for the N-acylation of 3-(Trifluoromethyl)quinolin-4-amine.
Electrophilic Aromatic Substitution (EAS)
Electrophilic substitution on the quinoline ring is complex. The pyridine ring is inherently electron-deficient and resistant to EAS, while the benzene ring is more reactive.[7] The substituents on 3-(Trifluoromethyl)quinolin-4-amine exert strong and opposing influences:
-NH₂ group (at C4): A powerful activating group that directs electrophiles to ortho and para positions. In this case, it strongly activates the C5 position.
-CF₃ group (at C3): A powerful deactivating group that directs electrophiles to the meta position.[8] It deactivates the entire ring system, particularly the pyridine ring.
The net effect is that the activating influence of the amino group will likely dominate the regioselectivity, directing substitution primarily to the C5 position. However, the overall reaction rate will be significantly retarded by the deactivating CF₃ group, requiring more forcing conditions than for unsubstituted 4-aminoquinoline.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
While the parent molecule is not primed for cross-coupling, halogenated derivatives (e.g., 5-bromo-3-(trifluoromethyl)quinolin-4-amine) would be excellent substrates for reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination.[9][10] These reactions would enable the introduction of a wide array of aryl, alkyl, or amino substituents, primarily at the C5 position following a regioselective halogenation step.
Representative Experimental Protocol: Suzuki Coupling of a Halo-Quinoline
(Adapted from a general palladium-catalyzed cross-coupling procedure)[9]
To a microwave vial, add the bromo-substituted quinoline (1.0 mmol), the desired boronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol).
Evacuate and backfill the vial with argon or nitrogen.
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.
Purify the residue by flash chromatography to yield the coupled product.
Potential Biological Activity and Signaling Pathways
Derivatives of the isomeric 2-(trifluoromethyl)quinolin-4-amine have been identified as potent antitumor agents that function as microtubule-targeted agents.[11] These compounds inhibit tubulin polymerization, binding at or near the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.
Given these findings, 3-(Trifluoromethyl)quinolin-4-amine represents a valuable scaffold for investigation into similar biological activities. Its unique substitution pattern may offer a different binding profile or pharmacokinetic properties, warranting its synthesis and evaluation as a potential microtubule polymerization inhibitor.
Caption: Conceptual pathway of microtubule polymerization inhibition by quinoline derivatives.[11]
The Multifaceted Biological Activities of Trifluoromethylated Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agent...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group onto this privileged structure has emerged as a powerful strategy in drug design, significantly enhancing the biological activities and pharmacokinetic profiles of the resulting compounds. The high electronegativity, metabolic stability, and lipophilicity imparted by the -CF3 group can profoundly influence a molecule's interaction with biological targets, leading to potent and selective therapeutic effects. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylated quinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.
Anticancer Activity
Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are varied and often involve the disruption of fundamental cellular processes, such as cell division and signaling.
One of the key mechanisms by which some trifluoromethylated quinolines exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[2][3][4] By interfering with tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[5]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected trifluoromethylated quinoline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
Prepare serial dilutions of the trifluoromethylated quinoline compounds in the cell culture medium.
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Inhibition of tubulin polymerization by trifluoromethylated quinolines.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Trifluoromethylated quinolines have shown promising activity against a range of bacteria and fungi.[15][16]
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethylated quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][4][21][22][23]
Materials:
96-well microtiter plates
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Trifluoromethylated quinoline compounds
Sterile saline or broth for inoculum preparation
Microplate reader or visual inspection
Procedure:
Prepare a stock solution of the trifluoromethylated quinoline compound.
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.
Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
Dilute the standardized inoculum in broth to the final desired concentration.
Inoculate each well of the microtiter plate with the microbial suspension, except for a sterility control well (broth only). Include a growth control well (inoculum in broth without the compound).
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density with a microplate reader.
Anti-inflammatory Activity
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Several trifluoromethylated quinoline derivatives have been investigated for their anti-inflammatory properties, demonstrating their potential to modulate inflammatory responses.[19][24][25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[2][26][27][28][29]
Materials:
Rats or mice
Carrageenan solution (1% w/v in sterile saline)
Trifluoromethylated quinoline compounds
Vehicle for compound administration (e.g., saline, Tween 80 solution)
Pletysmometer or calipers
Procedure:
Fast the animals overnight with free access to water.
Administer the trifluoromethylated quinoline compound or the vehicle to different groups of animals via an appropriate route (e.g., oral, intraperitoneal). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should also be included.
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Caption: Signaling pathway of carrageenan-induced inflammation.
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing health concern. Trifluoromethylated quinolines have been explored for their neuroprotective potential, with some derivatives showing promise in preclinical models.[17][30][31][32][33] Their mechanisms of action in the central nervous system often involve the modulation of neurotransmitter levels and the inhibition of enzymes involved in neuroinflammation and oxidative stress.
Key targets for neuroprotection include acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can improve cognitive function.[13][21][24][26][29] MAO-B is involved in the degradation of dopamine, and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease.[9][16][23][30][33][34][35][36]
Experimental Protocol: In Vivo Neuroprotection Assay in Zebrafish
Zebrafish larvae are a powerful in vivo model for high-throughput screening of neuroactive compounds due to their genetic tractability, rapid development, and optical transparency.[8][34][37][38]
Zebrafish larvae (e.g., 5-7 days post-fertilization)
96-well plates
Neurotoxin (e.g., MPTP, 6-OHDA)
Trifluoromethylated quinoline compounds
Automated video tracking system
Procedure:
Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
Expose the larvae to the neurotoxin to induce a parkinsonian-like phenotype, characterized by reduced locomotor activity.
Treat the larvae with different concentrations of the trifluoromethylated quinoline compound.
Acclimate the larvae to the tracking system.
Record the locomotor activity (e.g., distance moved, velocity) of the larvae over a defined period using the automated video tracking system.
Analyze the data to determine if the compound can rescue the neurotoxin-induced locomotor deficits.
2. Acridine Orange Staining for Apoptosis: [14][27][31][32][40]
Materials:
Zebrafish larvae
Neurotoxin
Trifluoromethylated quinoline compounds
Acridine orange solution (e.g., 2 µg/mL in embryo medium)
Fluorescence microscope
Procedure:
Expose zebrafish larvae to a neurotoxin to induce neuronal apoptosis.
Treat the larvae with the trifluoromethylated quinoline compound.
Incubate the larvae in the acridine orange solution in the dark.
Wash the larvae several times with fresh embryo medium to remove excess stain.
Anesthetize the larvae and mount them on a microscope slide.
Visualize and quantify the apoptotic cells (which will fluoresce bright green) in the brain region using a fluorescence microscope.
Signaling Pathways
Acetylcholinesterase (AChE) Inhibition:
Caption: Mechanism of acetylcholinesterase (AChE) inhibition.
Monoamine Oxidase B (MAO-B) Inhibition:
Caption: Mechanism of monoamine oxidase B (MAO-B) inhibition.
Conclusion
Trifluoromethylated quinolines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with favorable pharmacokinetic profiles, make them attractive candidates for further drug development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel trifluoromethylated quinoline-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation drugs to address a wide range of unmet medical needs.
Review of trifluoromethylquinoline derivatives in medicinal chemistry
An In-depth Technical Guide to Trifluoromethylquinoline Derivatives in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals. Introduction Quinoline, a heterocyclic aromatic compound,...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to Trifluoromethylquinoline Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure allows for extensive functionalization, making it a "privileged scaffold" in drug discovery.[3] The incorporation of a trifluoromethyl (CF₃) group into the quinoline ring system has become a key strategy for enhancing the pharmacological properties of these derivatives.[4] The CF₃ group is known to improve metabolic stability, increase lipophilicity, and alter electronic properties, which can lead to enhanced binding affinity, bioavailability, and overall potency of a drug candidate.[5][6][7] This guide provides a comprehensive review of trifluoromethylquinoline derivatives, covering their synthesis, diverse medicinal applications, structure-activity relationships, and relevant experimental methodologies.
Synthesis of Trifluoromethylquinoline Derivatives
The synthesis of trifluoromethyl-substituted quinolines is a cornerstone of their development. Several established methods are employed to construct the quinoline core, often starting with precursors already containing the trifluoromethyl group to ensure regioselectivity.[4]
Common Synthetic Strategies:
Gould-Jacobs Reaction: This is a widely used method that typically involves the reaction of a trifluoromethyl-substituted aniline with a malonate derivative, such as diethyl ethoxymethylenemalonate. The process proceeds through a condensation step followed by thermal cyclization at high temperatures to form the quinoline ring.[4] The position of the CF₃ group on the final quinoline product is determined by its placement on the initial aniline.[4]
Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. The subsequent ring closure at high temperatures, usually facilitated by a strong acid catalyst, yields the quinoline system.[3]
Knorr Quinoline Synthesis: Similar to the Conrad-Limpach method, this synthesis also utilizes the condensation of an aromatic amine and a β-ketoester, employing a mild acid catalyst to promote the formation of the quinoline ring.[3]
Caption: General workflow for major quinoline synthesis methods.
Medicinal Chemistry Applications
Trifluoromethylquinoline derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][8]
Anti-Cancer Agents
The development of novel anti-cancer drugs is a critical area of research, and trifluoromethylquinolines have emerged as promising candidates.[1][9] They exert their anti-tumor effects through various mechanisms, including enzyme inhibition and disruption of cellular processes like tubulin polymerization.
SGK1 Inhibition: A series of 4-trifluoromethyl-2-anilinoquinoline derivatives were developed as potential anti-cancer agents. Compound 8b , featuring a (4-(piperazin-1-yl)phenyl)amino substitution, showed superior efficacy against four cancer cell lines by inducing apoptosis and cell cycle arrest.[9] Further studies identified Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for this class of compounds.[9] In a PC3 xenograft mouse model, compound 8b exhibited significant anti-cancer effects with minimal toxicity.[9]
Tubulin Polymerization Inhibition: Certain trifluoromethylquinoline derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division.[10] Compounds 5a, 5m, 5o, and 6b demonstrated remarkable antiproliferative activities at nanomolar concentrations against several human cancer cell lines.[10] Mechanism studies revealed that compound 6b targets the colchicine binding site on tubulin, leading to G2/M phase cell cycle arrest and apoptosis in LNCaP cells.[10]
Folate Enzyme Inhibition: 2-[N-Alkyl(R-phenyl)-aminomethyl]-3-phenyl-7-trifluoromethylquinoxalines have been synthesized and evaluated as inhibitors of folate enzymes like dihydrofolate reductase and thymidylate synthase.[11] Compound 21 was the most active against a panel of cancer cell lines, while compound 17 showed interesting selectivity against specific lung, melanoma, ovarian, and renal cancer cell lines.[11]
Table 1: Anti-Cancer Activity of Selected Trifluoromethylquinoline Derivatives
Caption: Mechanisms of action for anti-cancer trifluoromethylquinolines.
Anti-Inflammatory Agents
Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been investigated as anti-inflammatory agents targeting key components of the inflammatory cascade.[14] While specific data on trifluoromethylquinoline derivatives is less consolidated in the initial search, the general quinoline scaffold shows promise by inhibiting targets like NF-κB, COX, and various enzymes.[14][15][16] For example, fluorine-substituted benzo[h]quinazoline-2-amine derivatives (a related class) have been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[15]
Anti-Infective Agents
The quinoline core is central to many anti-infective drugs, most notably the fluoroquinolone antibiotics and anti-malarial agents like chloroquine.[1][17][18] The introduction of the trifluoromethyl group can modulate the activity of these compounds. Trifluoromethyl-substituted N-arylcinnamamides, which are structurally related to quinolines, have been tested for activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis.[19] The position of the CF₃ group was found to be critical for activity, with substitution at the meta-position showing the most promise.[19]
Table 2: Anti-Infective Activity of Selected Trifluoromethyl-Substituted Compounds
Compound Class
Organism(s)
Key Finding
Reference
Trifluoromethyl-substituted N-arylcinnamamides
S. aureus, MRSA, M. smegmatis
(2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide was the most active compound.
| Fused Quinoline Derivatives | P. falciparum (Malaria) | Hybrids of 1,3,5 triazine with quinoline derivatives show anti-malarial properties. |[1] |
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry.[20][21] For quinoline derivatives, SAR studies have revealed several key principles:
Position of Substituents: The pharmacological activity and target specificity are highly dependent on the nature and position of substituents on the quinoline ring.[13][14]
Substituents at C4 and C7: For certain anti-cancer quinolines, amino side chain substituents at the 4-position and bulky alkoxy groups at the 7-position were found to be beneficial for antiproliferative activity.[13]
Side Chain Length: The length of alkylamino side chains can significantly impact potency. For one series of anti-cancer compounds, a side chain with two methylene (CH₂) units was found to be optimal.[13]
Role of CF₃ Group: The electron-withdrawing nature and lipophilicity of the CF₃ group significantly alter the electronic properties of the quinoline ring, which can enhance binding to biological targets and improve pharmacokinetic profiles.[6][22]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of trifluoromethylquinoline derivatives based on common laboratory practices.
General Protocol for Synthesis (Gould-Jacobs based)
Condensation: Mix equimolar amounts of a selected 3-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate. Heat the mixture, typically at 100-120°C, for 1-2 hours. Ethanol is eliminated during this step.
Cyclization: Add the resulting intermediate from step 1 to a high-boiling point solvent, such as Dowtherm A. Heat the mixture to reflux (approximately 250°C) for 15-30 minutes. This high temperature facilitates the ring-closing reaction.
Workup and Purification: Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the product. Filter the crude product.
Hydrolysis (Optional): If the ethyl ester is not the desired final product, it can be hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH) followed by acidification.
Purification: Purify the final compound using recrystallization or column chromatography to achieve the desired purity (>97%).
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.
General Protocol for In Vitro Anti-Cancer Activity (MTT Assay)
Cell Culture: Culture human cancer cell lines (e.g., PC3, LNCaP, HeLa)[9] in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan precipitate.
Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Standard workflow for an MTT cell viability assay.
Conclusion and Future Perspectives
Trifluoromethylquinoline derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. The unique properties imparted by the trifluoromethyl group have led to the development of potent lead compounds for a range of diseases, particularly cancer.[5][9][10] The established synthetic pathways allow for extensive structural diversification, enabling detailed structure-activity relationship studies that can guide the design of next-generation therapeutics.[3][4] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives, exploring novel biological targets, and expanding their application to other therapeutic areas such as neurodegenerative and cardiovascular diseases.[1] The continued exploration of this chemical space promises to yield new and effective medicines.
In Silico Prediction of ADMET Properties for 3-(Trifluoromethyl)quinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The successful development of a novel therapeutic agent hinges not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excre...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of a novel therapeutic agent hinges not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial to de-risk drug discovery programs and reduce costly late-stage failures. This technical guide provides an in-depth in silico analysis of the ADMET properties of 3-(Trluoromethyl)quinolin-4-amine, a quinoline derivative of interest in medicinal chemistry. By leveraging established computational models, we present a comprehensive predictive profile of this compound, offering valuable insights for its further development. All quantitative data is summarized in structured tables for clarity, and the methodologies of the predictive tools are detailed. Furthermore, graphical workflows and relationship diagrams are provided to visually articulate the in silico prediction process and the interplay of ADMET parameters.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory effects. The introduction of a trifluoromethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic behavior. 3-(Trifluoromethyl)quinolin-4-amine is a compound that combines these structural features, making it a candidate for further investigation.
In silico ADMET prediction has become an indispensable tool in modern drug discovery.[1][2] These computational methods offer a rapid and cost-effective means to evaluate the drug-like properties of compounds before committing to extensive experimental testing.[3] By identifying potential liabilities early, researchers can prioritize and optimize lead candidates more efficiently. This guide utilizes a widely-used in silico tool to generate a comprehensive ADMET profile for 3-(Trifluoromethyl)quinolin-4-amine.
Predicted ADMET Properties of 3-(Trifluoromethyl)quinolin-4-amine
The ADMET properties of 3-(Trifluoromethyl)quinolin-4-amine were predicted using the SwissADME web tool. The SMILES string for the compound, Nc1c(cnc2c1cccc2)C(F)(F)F, was used as the input for the predictions. The following tables summarize the predicted quantitative data.
Physicochemical Properties
Property
Predicted Value
Formula
C10H7F3N2
Molecular Weight
212.17 g/mol
#Heavy Atoms
15
#Aromatic Heavy Atoms
11
Fraction Csp3
0.10
#Rotatable Bonds
1
#Hydrogen Bond Acceptors
3
#Hydrogen Bond Donors
2
Molar Refractivity
51.18
Topological Polar Surface Area (TPSA)
51.93 Å2
Lipophilicity
Parameter
Predicted Value
iLOGP
2.57
XLOGP3
2.54
WLOGP
2.49
MLOGP
2.18
SILICOS-IT
3.16
Consensus Log Po/w
2.59
Water Solubility
Parameter
Predicted Value
Solubility Class
LogS (ESOL)
-3.23
Soluble
LogS (Ali)
-3.58
Soluble
LogS (SILICOS-IT)
-3.22
Soluble
Pharmacokinetics
Parameter
Prediction
GI Absorption
High
BBB Permeant
Yes
P-gp Substrate
No
CYP1A2 Inhibitor
Yes
CYP2C19 Inhibitor
Yes
CYP2C9 Inhibitor
Yes
CYP2D6 Inhibitor
No
CYP3A4 Inhibitor
Yes
Log Kp (skin permeation)
-6.21 cm/s
Drug-Likeness
Rule
Prediction
Violations
Lipinski
Yes
0
Ghose
Yes
0
Veber
Yes
0
Egan
Yes
0
Muegge
Yes
0
Bioavailability Score
0.55
Medicinal Chemistry
Parameter
Prediction
PAINS (Pan Assay Interference Compounds)
0 alerts
Brenk
1 alert (quinoline)
Lead-likeness
Yes (0 violations)
Synthetic Accessibility
3.14
Experimental Protocols: In Silico ADMET Prediction Methodology
The predictions presented in this guide were generated using the SwissADME web tool, a free and widely used platform for evaluating the ADMET properties of small molecules.[4][5] The methodology relies on a collection of predictive models based on different computational approaches.
3.1. Physicochemical Properties:
Standard molecular descriptors such as molecular weight, number of heavy atoms, and counts of hydrogen bond donors and acceptors are calculated based on the input chemical structure. The Topological Polar Surface Area (TPSA) is calculated using the fragment-based method developed by Ertl et al.
3.2. Lipophilicity:
SwissADME provides a consensus Log Po/w value derived from five different predictive models:
iLOGP: A physics-based method that calculates the free energy of solvation in n-octanol and water.
XLOGP3: An atomistic method with corrective factors based on a large training set of known Log P values.
WLOGP: A fragmental method that sums the contributions of individual atoms.
MLOGP: A topology-based method that uses 13 molecular descriptors.
SILICOS-IT: A hybrid method that combines fragmental and topological descriptors.
3.3. Water Solubility:
Three different models are used to predict aqueous solubility (LogS):
ESOL: A model based on the molecular weight, heavy atom count, number of rotatable bonds, and the fraction of aromatic heavy atoms.
Ali: A topological model based on a larger and more diverse dataset than ESOL.
SILICOS-IT: A fragment-based topological method.
3.4. Pharmacokinetics:
GI Absorption and BBB Permeability: These are predicted using the "BOILED-Egg" model, which is an intuitive graphical method based on the relationship between lipophilicity (WLOGP) and polarity (TPSA).[6]
P-glycoprotein (P-gp) Substrate: A Support Vector Machine (SVM) model is used to predict whether a compound is a substrate of this important efflux transporter.
Cytochrome P450 (CYP) Inhibition: SVM models are employed to predict the inhibitory activity of the compound against the five major CYP isoforms (1A2, 2C19, 2C9, 2D6, and 3A4).
Skin Permeation (Log Kp): This is predicted using a linear model based on molecular size and lipophilicity.[6]
3.5. Drug-Likeness:
The tool evaluates the compound against several established drug-likeness rules, including Lipinski's rule of five, Ghose filter, Veber rules, Egan rules, and Muegge rules. The bioavailability score is a probabilistic measure based on these rules.
3.6. Medicinal Chemistry:
PAINS: The molecule is screened for substructures that are known to cause pan-assay interference.
Brenk: The molecule is checked for structural alerts that may indicate potential toxicity or metabolic liabilities.
Synthetic Accessibility: This score estimates the ease of synthesis on a scale from 1 (very easy) to 10 (very difficult).
Visualizations
In Silico ADMET Prediction Workflow
Caption: Workflow for in silico ADMET prediction of a candidate molecule.
Inter-relationships of Key ADMET Properties
Caption: Relationships between key physicochemical and ADMET properties.
Conclusion
The in silico analysis of 3-(Trifluoromethyl)quinolin-4-amine provides a valuable preliminary assessment of its drug-like properties. The predictions suggest that the compound has high gastrointestinal absorption, good solubility, and the potential to cross the blood-brain barrier. It does not appear to be a substrate for P-glycoprotein, which is a favorable characteristic. However, the predictions also indicate potential inhibition of several key CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP3A4), which could lead to drug-drug interactions. The Brenk alert for the quinoline scaffold suggests a potential area for medicinal chemistry optimization.
Overall, 3-(Trifluoromethyl)quinolin-4-amine exhibits a promising profile that warrants further experimental validation. The insights gained from this in silico evaluation can guide the design of future studies and help to prioritize this compound within a broader drug discovery program. It is important to emphasize that these are predictive data and should be confirmed with in vitro and in vivo experiments.
CAS number and IUPAC name for 3-(Trifluoromethyl)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)quinolin-4-amine, a fluorinated heterocyclic compound of significa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)quinolin-4-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document details the chemical identity, synthetic approaches, and known biological activities of trifluoromethylated quinolin-4-amine derivatives, with a focus on their potential as anticancer agents.
Chemical Identification
IUPAC Name: 3-(Trifluoromethyl)quinolin-4-amine
CAS Number: 1820650-23-4
Physicochemical Data
Property
Value
Molecular Formula
C₁₀H₇F₃N₂
Molecular Weight
212.17 g/mol
Synthesis and Experimental Protocols
General Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.
Objective: To synthesize 3-(Trifluoromethyl)quinolin-4-amine from 4-chloro-3-(trifluoromethyl)quinoline.
Materials:
4-chloro-3-(trifluoromethyl)quinoline
Ammonia (or an ammonia equivalent such as ammonium hydroxide or a protected amine followed by deprotection)
A suitable solvent (e.g., ethanol, DMSO, or N-methyl-2-pyrrolidone)
A base (if using an amine salt, e.g., triethylamine, potassium carbonate)
Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic stirrer, rotary evaporator, column chromatography apparatus)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethyl)quinoline (1 equivalent) in the chosen solvent.
Addition of Amine: Add an excess of the aminating agent (e.g., a solution of ammonia in ethanol or aqueous ammonium hydroxide) to the flask. If an amine salt is used, add a suitable base (1.5-2 equivalents).
Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 140°C.[1][2] The optimal temperature and reaction time will depend on the specific solvent and aminating agent used. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
Purification: The crude product is then purified. This may involve the following steps:
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure.
Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.
Biological Activity and Potential Applications
Derivatives of trifluoromethyl-substituted quinolin-4-amines have shown promising biological activities, particularly as anticancer agents. The trifluoromethyl group is known to enhance the anticancer potential of various scaffolds.
Anticancer Activity
Studies on related 2-(trifluoromethyl)quinolin-4-amine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate (PC3), leukemia (K562), and cervical cancer (HeLa) cells.[3] Some of these compounds exhibited IC₅₀ values in the nanomolar range, indicating high potency.[3]
Table 1: In Vitro Cytotoxicity of Representative 2-(Trifluoromethyl)quinolin-4-amine Derivatives [3]
Compound
PC3 IC₅₀ (µM)
K562 IC₅₀ (µM)
HeLa IC₅₀ (µM)
5e
0.49
0.08
0.01
5f
-
-
<0.01
5o
-
-
<0.01
Combretastatin A-4
-
-
0.02
Note: Data for 2-(trifluoromethyl)quinolin-4-amine derivatives is presented as a proxy for the potential activity of the 3-substituted isomer.
Signaling Pathways and Mechanisms of Action
The anticancer effects of quinoline derivatives are often attributed to their interaction with key cellular pathways involved in cell proliferation and survival. For trifluoromethylated quinolin-4-amines, two potential mechanisms of action have been elucidated for related compounds: inhibition of microtubule polymerization and modulation of the PI3K/Akt signaling pathway.
Inhibition of Microtubule Polymerization
Certain 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as microtubule-targeted agents.[3] They are proposed to bind to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[3]
Caption: Inhibition of Microtubule Polymerization by 3-(Trifluoromethyl)quinolin-4-amine.
PI3K/Akt Signaling Pathway Inhibition
4-Aminoquinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors and can interfere with the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for cell survival, proliferation, and angiogenesis. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Conclusion
3-(Trifluoromethyl)quinolin-4-amine and its derivatives represent a promising class of compounds for further investigation in drug discovery, particularly in the development of novel anticancer therapeutics. The synthetic accessibility of the 4-aminoquinoline scaffold, combined with the beneficial properties imparted by the trifluoromethyl group, makes these molecules attractive candidates for optimization and preclinical evaluation. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of this compound class.
Navigating the Physicochemical Landscape of 3-(Trifluoromethyl)quinolin-4-amine: A Technical Guide to Solubility and Stability
For Immediate Release This technical guide provides a comprehensive overview of the solubility and stability of 3-(Trifluoromethyl)quinolin-4-amine, a crucial quinoline derivative for researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 3-(Trifluoromethyl)quinolin-4-amine, a crucial quinoline derivative for researchers, scientists, and professionals in the field of drug development. Understanding the physicochemical properties of this compound is paramount for its effective application in medicinal chemistry and pharmaceutical sciences. This document outlines standard experimental protocols for determining these properties and discusses potential stability characteristics based on the known chemistry of the quinoline scaffold.
Quantitative Solubility Profile
A thorough literature search did not yield specific quantitative solubility data for 3-(Trifluoromethyl)quinolin-4-amine in common laboratory solvents. However, based on the general solubility of similar heterocyclic amines and trifluoromethylated compounds, a qualitative assessment suggests likely solubility in polar organic solvents. For instance, a related compound, 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide, has been recrystallized from an ethanol/methanol mixture, indicating at least moderate solubility in these alcohols.[1]
To facilitate future research and data comparison, the following table provides a standardized format for reporting experimentally determined solubility data.
Solvent
Temperature (°C)
Solubility (mg/mL)
Molar Solubility (mol/L)
Method Used
Water
25
Data Not Available
Data Not Available
e.g., Shake-Flask Method
Phosphate Buffer (pH 7.4)
25
Data Not Available
Data Not Available
e.g., Shake-Flask Method
Methanol
25
Data Not Available
Data Not Available
e.g., Shake-Flask Method
Ethanol
25
Data Not Available
Data Not Available
e.g., Shake-Flask Method
Dimethyl Sulfoxide (DMSO)
25
Data Not Available
Data Not Available
e.g., Shake-Flask Method
Acetonitrile
25
Data Not Available
Data Not Available
e.g., Shake-Flask Method
Acetone
25
Data Not Available
Data Not Available
e.g., Shake-Flask Method
Stability Profile and Potential Degradation Pathways
Specific stability data for 3-(Trifluoromethyl)quinolin-4-amine is not currently available in the public domain. However, the stability of the molecule can be inferred from the general behavior of quinoline derivatives and the presence of the trifluoromethyl and amine functional groups.
General Stability Considerations:
pH: The quinoline nitrogen is basic and can be protonated at acidic pH, potentially increasing aqueous solubility but also potentially influencing stability. The exocyclic amine group will also have its own pKa.
Light: Some quinoline derivatives exhibit photostability.[2][3] However, photostability testing is crucial to determine any susceptibility to degradation upon light exposure.
Temperature: Thermal stress can lead to degradation. Standard stability testing protocols involve evaluating the compound at elevated temperatures.
Oxidation: The quinoline ring and the amine group could be susceptible to oxidation.
Potential Degradation Pathways:
While no specific degradation products for 3-(Trifluoromethyl)quinolin-4-amine have been documented, studies on the biodegradation of quinoline itself reveal potential pathways that could be relevant. These often involve hydroxylation of the quinoline ring system as an initial step.[4] For example, degradation can proceed via the formation of 2-hydroxyquinoline and subsequent intermediates.[5] The presence of the trifluoromethyl group, a strong electron-withdrawing group, may influence the sites of metabolic or chemical attack.
The following table provides a template for reporting stability testing results.
Condition
Duration
Assay (%)
Appearance of Degradants
Comments
40°C / 75% RH (Accelerated)
6 months
Data Not Available
Data Not Available
e.g., No change
25°C / 60% RH (Long-term)
12 months
Data Not Available
Data Not Available
e.g., Minor degradant
Photostability (ICH Q1B)
-
Data Not Available
Data Not Available
e.g., Stable
Aqueous Buffer (pH 3, 7, 9) at 25°C
1 month
Data Not Available
Data Not Available
e.g., Degradation at pH 3
Experimental Protocols
The following are detailed methodologies for conducting solubility and stability studies, based on established pharmaceutical guidelines.[3][6][7]
The shake-flask method is the gold standard for determining equilibrium solubility.[8]
Preparation: An excess amount of 3-(Trifluoromethyl)quinolin-4-amine is added to a known volume of the selected solvent in a sealed container.
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 1. Workflow for Equilibrium Solubility Determination.
Stability Testing Protocol
Stability studies are conducted to evaluate how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[3][6]
Sample Preparation: 3-(Trifluoromethyl)quinolin-4-amine is stored in containers that simulate the proposed storage and distribution packaging.
Storage Conditions: Samples are subjected to various storage conditions as per ICH guidelines, including long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.
Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 3, 6 months for accelerated studies).
Analytical Testing: At each time point, the samples are analyzed for appearance, assay of the active substance, and the presence of degradation products using a stability-indicating analytical method (typically HPLC).
Figure 2. General Workflow for API Stability Testing.
Forced Degradation Studies
Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[3][6]
Stress Conditions: The compound is subjected to more extreme conditions than those used for accelerated stability testing. This includes:
Acid/Base Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
Thermal Degradation: Heating the solid material above accelerated testing temperatures.
Photodegradation: Exposing the compound to light of controlled wavelength and intensity.
Analysis: The stressed samples are analyzed to identify and characterize any degradation products formed. This information is crucial for developing a stability-indicating analytical method.
Figure 3. Logical Flow of Forced Degradation Studies.
Exploration of Quinoline Derivatives as Kinase Inhibitors: A Technical Guide
Introduction: The quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene ring and a pyridine ring, is a prominent structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide a...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction: The quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene ring and a pyridine ring, is a prominent structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide array of biological activities, leading to their development as antimicrobial, antimalarial, and antipsychotic drugs.[2][3] In recent years, the quinoline nucleus has gained significant attention as a versatile template for designing potent kinase inhibitors, which are crucial in modern cancer therapy.[4][5] Protein kinases are a large family of enzymes that regulate most fundamental cellular processes, including proliferation, differentiation, survival, and motility.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][6]
Several quinoline-based kinase inhibitors have received FDA approval and are now used in clinical settings, validating the importance of this scaffold in oncology.[3][4][5] These molecules often function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that drive tumor growth and progression.[1] This guide provides an in-depth exploration of quinoline derivatives as inhibitors of key oncogenic kinases, summarizing quantitative data, detailing relevant experimental protocols, and visualizing critical signaling pathways.
Key Kinase Targets for Quinoline Derivatives
Quinoline-based compounds have shown inhibitory activity against a broad spectrum of kinases.[4][5] This section focuses on some of the most significant targets in cancer therapy: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.
Epidermal Growth Factor Receptor (EGFR)
The EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth and proliferation.[7][8] Mutations or overexpression of EGFR can lead to sustained proliferative signaling, a key hallmark of cancer.[7] Consequently, EGFR has become a major target for cancer drug development. The 4-anilinoquinoline structure is a well-established pharmacophore for EGFR inhibition, designed by modeling approved 4-anilinoquinazoline inhibitors like gefitinib and erlotinib.[3]
EGFR Signaling Pathway
Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which promotes cell survival. Inhibition by quinoline derivatives blocks this initial phosphorylation step.
EGFR Signaling Pathway and Point of Inhibition.
Inhibitory Activity of Quinoline Derivatives against EGFR
The following table summarizes the inhibitory activity of selected quinoline derivatives against EGFR and related cancer cell lines.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process.[9] Inhibiting VEGFR signaling can starve tumors of necessary nutrients and oxygen. Several multi-kinase inhibitors with a quinoline core, such as Lenvatinib and Cabozantinib, potently target VEGFR.[3][10]
VEGFR Signaling Pathway
Binding of VEGF to its receptor (VEGFR-2) on endothelial cells triggers receptor dimerization and autophosphorylation. This activates several downstream pathways, including the PLCγ/PKC/MAPK cascade, which ultimately leads to endothelial cell proliferation, migration, and survival, cornerstones of angiogenesis.
Application Notes and Protocols for the Synthesis of 3-(Trifluoromethyl)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 3-(Trifluoromethyl)quinolin-4-amine, a valuable building block in medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(Trifluoromethyl)quinolin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 3-(Trifluoromethyl)quinolin-4-amine serves as a key scaffold for the development of novel therapeutic agents. The following protocol outlines a reliable synthetic route to this compound.
Overall Synthetic Scheme
The synthesis of 3-(Trifluoromethyl)quinolin-4-amine is achieved through a three-step sequence:
Step 1: Conrad-Limpach Synthesis of 3-(Trifluoromethyl)quinolin-4-ol. 3-(Trifluoromethyl)aniline is reacted with ethyl 3-(dimethylamino)acrylate (or a similar β-ketoester equivalent) to form an intermediate which undergoes thermal cyclization to yield 3-(Trifluoromethyl)quinolin-4-ol.
Step 2: Chlorination to 4-Chloro-3-(trifluoromethyl)quinoline. The 4-hydroxyquinoline intermediate is treated with a chlorinating agent, such as phosphorus oxychloride, to produce 4-Chloro-3-(trifluoromethyl)quinoline.
Step 3: Amination to 3-(Trifluoromethyl)quinolin-4-amine. The final product is obtained through a nucleophilic aromatic substitution reaction where the 4-chloro substituent is displaced by an amino group.
Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-4-ol
This procedure is based on the Conrad-Limpach reaction for the synthesis of 4-quinolinones.
Materials:
3-(Trifluoromethyl)aniline
Ethyl 3-(dimethylamino)acrylate
Dowtherm A (or other high-boiling solvent)
Round-bottom flask with reflux condenser
Heating mantle
Hexane or other suitable non-polar solvent for washing
Procedure:
In a round-bottom flask, combine 1.0 equivalent of 3-(Trifluoromethyl)aniline with 1.1 equivalents of ethyl 3-(dimethylamino)acrylate.
Add a high-boiling solvent such as Dowtherm A to the flask.
Heat the reaction mixture to reflux (approximately 250 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
The product will often precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.
Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove residual Dowtherm A.
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Step 2: Synthesis of 4-Chloro-3-(trifluoromethyl)quinoline
This step involves the conversion of the 4-hydroxy group to a more reactive chloro group.
Materials:
3-(Trifluoromethyl)quinolin-4-ol
Phosphorus oxychloride (POCl₃)
Round-bottom flask with reflux condenser
Heating mantle
Ice bath
Saturated sodium bicarbonate solution
Procedure:
Place the dried 3-(Trifluoromethyl)quinolin-4-ol from the previous step into a round-bottom flask.
Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents) to the flask. This should be done in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.
After the reaction is complete, allow the mixture to cool to room temperature.
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice in a beaker. This is a highly exothermic reaction and should be performed with caution in an ice bath.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Synthesis of 3-(Trifluoromethyl)quinolin-4-amine
This final step introduces the amine functionality at the 4-position.
Materials:
4-Chloro-3-(trifluoromethyl)quinoline
Ammonium hydroxide solution (concentrated) or Formamide and a base (e.g., potassium carbonate)
Sealed reaction vessel (if using ammonium hydroxide)
Ethanol or other suitable solvent
Round-bottom flask with reflux condenser (if using formamide)
Procedure (Method A: Using Ammonium Hydroxide):
In a sealed reaction vessel, dissolve 4-Chloro-3-(trifluoromethyl)quinoline in a suitable solvent like ethanol.
Add an excess of concentrated ammonium hydroxide solution.
Heat the sealed vessel to 120-150 °C for 12-24 hours. The pressure will increase, so an appropriate pressure-rated vessel must be used.
After cooling to room temperature, the product will often precipitate.
Collect the solid by filtration, wash with water, and dry.
The crude product can be purified by recrystallization or column chromatography.
Procedure (Method B: Using Formamide):
In a round-bottom flask, combine 4-Chloro-3-(trifluoromethyl)quinoline, formamide (as both reagent and solvent), and a base such as potassium carbonate.
Heat the mixture to 150-180 °C for several hours.
Monitor the reaction by TLC.
Upon completion, cool the mixture and add water to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
This method may yield the N-formyl intermediate, which can be hydrolyzed to the desired amine by heating with an aqueous acid or base.
Visualizations
Caption: Synthetic workflow for 3-(Trifluoromethyl)quinolin-4-amine.
Application
Application Notes and Protocols: 3-(Trifluoromethyl)quinolin-4-amine in Palladium Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Trifluoromethyl)quinolin-4-amine in various pallad...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(Trifluoromethyl)quinolin-4-amine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the quinoline scaffold and the trifluoromethyl group, which can impart unique physicochemical and biological properties to target molecules.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.[1][2][3] 3-(Trifluoromethyl)quinolin-4-amine can serve as a key substrate in several of these transformations, primarily as a nucleophilic amine partner in Buchwald-Hartwig amination. Furthermore, derivatization of the quinoline core to introduce a halide or triflate allows it to be used as an electrophilic partner in Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in drug discovery and development for the construction of novel chemical entities.
I. Buchwald-Hartwig Amination: Arylation of 3-(Trifluoromethyl)quinolin-4-amine
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[2][4][5] This reaction allows for the coupling of 3-(Trifluoromethyl)quinolin-4-amine with a wide range of aryl and heteroaryl halides or triflates to generate N-aryl-3-(trifluoromethyl)quinolin-4-amine derivatives. These products are valuable scaffolds in medicinal chemistry.
General Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol:
Materials:
3-(Trifluoromethyl)quinolin-4-amine
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
Anhydrous solvent (e.g., toluene, dioxane, THF)
Inert gas (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the moles of Pd), and the base (1.5-2.5 equivalents).
Evacuate and backfill the tube with an inert gas three times.
Add 3-(Trifluoromethyl)quinolin-4-amine (1.0 equivalent) and the aryl halide (1.1-1.5 equivalents).
Add the anhydrous solvent via syringe.
Stir the reaction mixture at the specified temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
Cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Representative Data:
Entry
Aryl Halide
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromoanisole
Pd₂(dba)₃ (2)
XPhos (4.8)
NaOt-Bu (2.0)
Toluene
100
12
92
2
2-Chloropyridine
Pd(OAc)₂ (5)
RuPhos (10)
K₃PO₄ (2.5)
Dioxane
110
18
85
3
4-Trifluoromethylbromobenzene
Pd₂(dba)₃ (2)
BINAP (4.8)
Cs₂CO₃ (2.0)
Toluene
100
16
88
4
1-Bromo-3,5-dimethylbenzene
Pd(OAc)₂ (3)
XPhos (7.2)
NaOt-Bu (2.0)
THF
80
24
95
II. Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Quinolines
For 3-(Trifluoromethyl)quinolin-4-amine to be utilized in Suzuki-Miyaura coupling, it must first be converted to an electrophilic partner, for example, by diazotization followed by a Sandmeyer-type reaction to install a halide (e.g., 4-bromo-3-(trifluoromethyl)quinoline). This derivative can then be coupled with various aryl or heteroaryl boronic acids or esters.[6][7]
General Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
Experimental Protocol:
Materials:
4-Halo-3-(trifluoromethyl)quinoline (prepared from 3-(Trifluoromethyl)quinolin-4-amine)
Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
To a round-bottom flask, add 4-halo-3-(trifluoromethyl)quinoline (1.0 equivalent), the aryl boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
Add the palladium catalyst (1-5 mol%).
Add the solvent system.
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
Heat the reaction mixture under an inert atmosphere at the specified temperature (typically 80-110 °C) until completion.
Cool the reaction to room temperature and add water.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography or recrystallization.
Representative Data:
Entry
Boronic Acid
Catalyst (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃ (2.0)
Toluene/H₂O (4:1)
90
12
94
2
4-Methoxyphenylboronic acid
PdCl₂(dppf) (2)
Na₂CO₃ (2.5)
Dioxane/H₂O (3:1)
100
10
91
3
3-Thienylboronic acid
Pd(PPh₃)₄ (4)
CsF (2.0)
DMF
110
16
87
4
4-Formylphenylboronic acid
PdCl₂(dppf) (3)
K₂CO₃ (2.0)
Toluene/H₂O (4:1)
95
14
89
III. Sonogashira Coupling: Synthesis of Alkynyl-Substituted Quinolines
Similar to the Suzuki-Miyaura coupling, a halogenated derivative of 3-(trifluoromethyl)quinoline is required for the Sonogashira coupling. This reaction couples the quinoline halide with a terminal alkyne to introduce an alkynyl moiety at the 4-position, a valuable functional group for further transformations.[8][9][10]
Application Notes and Protocols: Derivatization of 3-(Trifluoromethyl)quinolin-4-amine for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer drug candidates based o...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer drug candidates based on the 3-(Trifluoromethyl)quinolin-4-amine scaffold. This class of compounds has demonstrated significant potential as microtubule-targeted agents, inducing cell cycle arrest and apoptosis in various cancer cell lines.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have been extensively investigated in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The quinoline scaffold is a key component in several approved anticancer drugs.[2][3] The introduction of a trifluoromethyl group can enhance the pharmacological properties of organic molecules, such as metabolic stability and binding affinity.[4][5] Specifically, derivatives of 2-(trifluoromethyl)quinolin-4-amine have emerged as potent antitumor agents that inhibit microtubule polymerization.[6]
This document outlines the synthetic derivatization of the core 3-(Trifluoromethyl)quinolin-4-amine structure, protocols for evaluating the in vitro anticancer activity of the synthesized compounds, and an exploration of their mechanism of action.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-(Trifluoromethyl)quinolin-4-amine derivatives against various human cancer cell lines.
Compound ID
R Group
PC3 (μM)
K562 (μM)
HeLa (μM)
5e
4-fluorobenzyl
0.49
0.08
0.01
5f
4-chlorobenzyl
>10
0.11
0.02
5o
3,4,5-trimethoxybenzyl
>10
0.15
0.02
Combretastatin A-4
(Reference)
Not Reported
Not Reported
0.03
Data extracted from Bioorganic Chemistry, 2023.[6]
Experimental Protocols
General Synthesis of 2-(Trifluoromethyl)quinolin-4-amine Derivatives
This protocol describes a general method for the synthesis of N-substituted-2-(trifluoromethyl)quinolin-4-amine derivatives. The synthesis involves the nucleophilic substitution of a chlorine atom on the quinoline ring with a primary amine.
To a solution of 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in DMF, add the desired primary amine (1.2 eq) and DIPEA (2.0 eq).
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated aqueous NaHCO3 solution and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired N-substituted-2-(trifluoromethyl)quinolin-4-amine derivative.
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
Human cancer cell lines (e.g., PC3, K562, HeLa)
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
Synthesized quinoline derivatives dissolved in DMSO (stock solutions)
MTT solution (5 mg/mL in PBS)
DMSO
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37 °C in a humidified atmosphere with 5% CO2.[7]
Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should be less than 0.1%.
Remove the old medium from the plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
Incubate the plates for 48-72 hours at 37 °C and 5% CO2.
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 490 nm using a microplate reader.
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay is performed to determine if the synthesized compounds inhibit the polymerization of tubulin into microtubules.
Materials:
Tubulin (lyophilized)
Guanosine-5'-triphosphate (GTP)
Tubulin polymerization buffer
Synthesized quinoline derivatives
Combretastatin A-4 (positive control)
Microplate reader with temperature control
Procedure:
Prepare a solution of tubulin in the polymerization buffer.
Add the test compounds at various concentrations to the tubulin solution in a 96-well plate.
Initiate polymerization by adding GTP and incubating the plate at 37 °C.
Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
Compare the polymerization curves of the compound-treated samples with the control to determine the inhibitory effect.
Visualizations
Signaling Pathway of Microtubule-Targeted Agents
Caption: Signaling pathway of microtubule-targeted quinoline derivatives.
Experimental Workflow for Anticancer Drug Development
Caption: Experimental workflow from synthesis to lead identification.
Conclusion
The derivatization of the 3-(trifluoromethyl)quinolin-4-amine scaffold represents a promising strategy for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of these compounds. Further optimization of the lead compounds identified through this workflow could lead to the discovery of potent and selective anticancer drugs with improved therapeutic profiles.
Application Notes and Protocols: Trifluoromethyl-Substituted Aminopyridines as Versatile Building Blocks in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction While specific applications of 3-(trifluoromethyl)quinolin-4-amine in agrochemical synthesis are not extensively documented in publicly availab...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific applications of 3-(trifluoromethyl)quinolin-4-amine in agrochemical synthesis are not extensively documented in publicly available literature, the closely related class of trifluoromethyl-substituted aminopyridines represents a cornerstone in the development of modern crop protection agents. The incorporation of a trifluoromethyl (CF3) group onto a pyridine scaffold imparts a unique combination of physicochemical properties that are highly desirable for agrochemicals.[1] The strong electron-withdrawing nature of the CF3 group can significantly influence the acidity, basicity, and metabolic stability of the molecule, while its lipophilicity can enhance membrane permeability and transport.[1][2] This document provides an overview of the applications, synthetic protocols, and biological significance of trifluoromethyl-substituted aminopyridines in the design and synthesis of novel agrochemicals.
Significance of the Trifluoromethylpyridine Moiety in Agrochemicals
The trifluoromethylpyridine (TFMP) moiety has become a privileged structural motif in a variety of commercialized agrochemicals.[3] Its prevalence stems from the advantageous properties conferred by the trifluoromethyl group, including:
Enhanced Biological Activity: The CF3 group can increase the binding affinity of a molecule to its biological target.[4]
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to longer-lasting efficacy.
Increased Lipophilicity: The lipophilic nature of the CF3 group can improve the transport of the agrochemical through plant cuticles and insect exoskeletons.[1]
Modulation of Physicochemical Properties: The introduction of a CF3 group can fine-tune the pKa and electronic properties of the pyridine ring, which can be critical for optimizing uptake and translocation within the plant.[1]
One notable example of an agrochemical derived from a 4-(trifluoromethyl)pyridine moiety is the insecticide Flonicamid .[1]
Data Presentation
The following table summarizes the impact of trifluoromethyl substitution on the biological activity of a lead compound, as discussed in the literature.
The following is a representative protocol for the synthesis of an N-aryl-4-(trifluoromethyl)pyridin-2-amine, a common intermediate in the synthesis of various agrochemicals. This protocol is based on a generalized Buchwald-Hartwig amination reaction.
Synthesis of N-(4-chlorophenyl)-4-(trifluoromethyl)pyridin-2-amine
Materials:
2-Chloro-4-(trifluoromethyl)pyridine
4-Chloroaniline
Palladium(II) acetate (Pd(OAc)2)
Xantphos
Cesium carbonate (Cs2CO3)
Toluene, anhydrous
Nitrogen gas supply
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Magnetic stirrer and heating mantle
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), 4-chloroaniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
Heat the reaction mixture to 110 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-(4-chlorophenyl)-4-(trifluoromethyl)pyridin-2-amine.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Diagram 1: General Synthetic Workflow for Agrochemicals from Trifluoromethyl-Substituted Aminopyridines
Caption: Synthetic workflow for agrochemicals.
Diagram 2: Logical Relationship of Trifluoromethylpyridine in Agrochemical Discovery
Application Notes and Protocols for High-Throughput Screening of 3-(Trifluoromethyl)quinolin-4-amine and its Analogs
Application Note 1: High-Throughput Screening for Inhibitors of Microtubule Polymerization Introduction: Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport....
Author: BenchChem Technical Support Team. Date: November 2025
Application Note 1: High-Throughput Screening for Inhibitors of Microtubule Polymerization
Introduction:
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy in cancer chemotherapy. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[1] This application note describes a high-throughput screening assay designed to identify small molecule inhibitors of tubulin polymerization from a chemical library, which would include compounds like 3-(Trifluoromethyl)quinolin-4-amine and its derivatives. The assay is based on a fluorescence-based readout that measures the extent of tubulin polymerization in vitro.
Principle of the Assay:
This assay utilizes purified tubulin that, when induced to polymerize, increases the fluorescence of a reporter dye. In the presence of an inhibitor, the polymerization process is hindered, resulting in a lower fluorescence signal. The assay is performed in a 384-well plate format, making it amenable to high-throughput screening.
Paclitaxel (positive control for polymerization stabilization)
Nocodazole (positive control for polymerization inhibition)
Compound library including 3-(Trifluoromethyl)quinolin-4-amine
Assay Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
384-well black, clear-bottom assay plates
Acoustic liquid handler for compound dispensing
Fluorescence plate reader with temperature control
Experimental Workflow Diagram:
Caption: High-throughput screening workflow for identifying inhibitors of tubulin polymerization.
Data Presentation: Hypothetical Screening Results
The results of a primary screen are typically expressed as percent inhibition. Compounds showing significant inhibition are then selected for dose-response studies to determine their potency (IC₅₀).
Table 1: Primary HTS Data for Selected Compounds (Single Concentration at 10 µM)
Compound ID
Structure
% Inhibition
Hit Flag
Control (+)
Nocodazole
95.8
-
Control (-)
DMSO
0.2
-
Cmpd-001
3-(Trifluoromethyl)quinolin-4-amine
12.3
No
Cmpd-002
Derivative A
85.2
Yes
Cmpd-003
Derivative B
5.6
No
Cmpd-004
Derivative C
92.1
Yes
Table 2: Dose-Response Data for Confirmed Hits
Compound ID
IC₅₀ (µM)
Hill Slope
Nocodazole
0.25
1.1
Cmpd-002
1.5
1.3
Cmpd-004
0.8
1.0
Protocol 1: Detailed Methodology for Tubulin Polymerization HTS Assay
1.0 Objective
To identify inhibitors of tubulin polymerization from a large chemical library using a fluorescence-based assay in a 384-well format.
2.0 Materials
Tubulin, lyophilized powder (>99% pure)
GTP solution (100 mM)
Tubulin Polymerization Assay Kit
Assay Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA
General Tubulin Buffer (GTB): 80 mM PIPES, pH 6.9, 0.5 mM MgCl₂, 0.1 mM EGTA
Positive Control: Nocodazole (10 mM stock in DMSO)
Negative Control: DMSO
Test Compounds: 10 mM stock in DMSO
384-well, black, solid bottom, low-volume plates
Acoustic liquid handler (e.g., Echo)
Multi-channel pipette or automated liquid dispenser
Fluorescence plate reader capable of kinetic reads at 37°C
3.0 Assay Protocol
3.1 Preparation of Reagents:
Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB. Keep on ice at all times.
Prepare a 2X Tubulin/Reporter Mix: Dilute the tubulin stock to 0.6 mg/mL in Assay Buffer. Add the fluorescent reporter dye according to the manufacturer's instructions. Keep on ice.
Prepare a 10X GTP solution by diluting the 100 mM stock to 10 mM in Assay Buffer.
Prepare intermediate compound plates by diluting 10 mM stocks to 1 mM in DMSO.
3.2 Assay Procedure:
Using an acoustic liquid handler, dispense 25 nL of test compounds, positive controls (Nocodazole), and negative controls (DMSO) into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM.
Initiate the polymerization reaction by adding the 10X GTP solution to the 2X Tubulin/Reporter Mix to a final 1X concentration (1 mM). Mix gently by inversion. This is the final 2X Assay Mix.
Immediately dispense 12.5 µL of the 2X Assay Mix into each well of the assay plate containing the pre-spotted compounds.
Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.
Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
4.0 Data Analysis
For each well, use the final fluorescence reading at 60 minutes.
Calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Calculate the Z'-factor for the assay plate to assess its quality:
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Signaling Pathway and Mechanism of Action
The compounds identified in this screen are hypothesized to act similarly to other known microtubule inhibitors that bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.
One-Pot Synthesis of Trifluoromethylated Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The introduction of a trifluoromethyl (-CF3) group into amine-containing molecules is a critical strategy in modern medicinal chemistry and drug discovery....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into amine-containing molecules is a critical strategy in modern medicinal chemistry and drug discovery. The strong electron-withdrawing nature of the -CF3 group can significantly modulate the physicochemical properties of the parent amine, including its basicity, lipophilicity, and metabolic stability. This often leads to enhanced biological activity, improved pharmacokinetic profiles, and increased binding affinity to target proteins. This document provides detailed protocols and application notes for three distinct and efficient one-pot methods for the synthesis of trifluoromethylated amines.
Method 1: Trifluoromethylation of Secondary Amines using Sodium Trifluoromethanesulfinate (CF3SO2Na)
This method, developed by Liang et al., offers a convenient and practical approach for the N-trifluoromethylation of a wide range of secondary amines using the inexpensive and easy-to-handle reagent, sodium trifluoromethanesulfinate (CF3SO2Na).[1][2][3] The reaction proceeds under mild conditions with good functional group tolerance.
Experimental Protocol
General Procedure for the One-Pot Synthesis of N-Trifluoromethylated Amines:
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the secondary amine (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (CF3SO2Na) (0.75 mmol, 1.5 equiv), and triphenylphosphine (PPh3) (1.5 mmol, 3.0 equiv).
Add anhydrous acetonitrile (MeCN) (2.5 mL).
Stir the reaction mixture at room temperature for 1 hour.
Upon completion (monitored by TLC or GC-MS), the reaction mixture is concentrated under reduced pressure.
The residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired N-trifluoromethylated amine.
Data Presentation
Table 1: Substrate Scope for the Trifluoromethylation of Various Secondary Amines with CF3SO2Na.
Entry
Secondary Amine
Product
Yield (%)
1
N-methylaniline
N-methyl-N-(trifluoromethyl)aniline
85
2
N-ethylaniline
N-ethyl-N-(trifluoromethyl)aniline
82
3
Diphenylamine
N,N-diphenyl-N-(trifluoromethyl)amine
78
4
Indoline
1-(Trifluoromethyl)indoline
88
5
1,2,3,4-Tetrahydroquinoline
1-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
86
6
Morpholine
4-(Trifluoromethyl)morpholine
75
7
Piperidine
1-(Trifluoromethyl)piperidine
72
Yields are for the isolated product after column chromatography.
Reaction Workflow
Caption: Workflow for the one-pot synthesis of N-trifluoromethylated amines using CF3SO2Na.
Method 2: One-Pot Synthesis of N-CF3 Compounds from Secondary Amines, CS2, and AgF
This protocol provides an alternative route to N-trifluoromethylated compounds from secondary amines utilizing carbon disulfide (CS2) and silver fluoride (AgF).[4][5] This method is notable for its operational simplicity and the use of readily available reagents.
Experimental Protocol
General Procedure:
In a dry reaction tube, dissolve the secondary amine (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 2.0 mL) under an inert atmosphere.
Add carbon disulfide (CS2) (1.0 mmol, 2.0 equiv) to the solution and stir for 10 minutes at room temperature.
Add silver fluoride (AgF) (2.0 mmol, 4.0 equiv) in one portion.
Seal the reaction tube and stir the mixture at 60 °C for 12 hours.
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to yield the corresponding N-trifluoromethyl amine.
Data Presentation
Table 2: Synthesis of Various N-CF3 Amines using CS2 and AgF.
Entry
Secondary Amine
Product
Yield (%)
1
Dibenzylamine
N,N-dibenzyl-N-(trifluoromethyl)amine
75
2
N-phenylbenzylamine
N-phenyl-N-benzyl-N-(trifluoromethyl)amine
68
3
Di-n-butylamine
N,N-di-n-butyl-N-(trifluoromethyl)amine
55
4
Indole
1-(Trifluoromethyl)indole
62
5
Carbazole
9-(Trifluoromethyl)carbazole
81
Yields are for the isolated product.
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of N-CF3 amines using CS2 and AgF.
Method 3: One-Pot Cascade Trifluoromethylation/Cyclization of Imides
This elegant one-pot strategy, reported by Pandey and Anbarasan, allows for the synthesis of α-trifluoromethylated amine derivatives through a cascade reaction involving the trifluoromethylation of imides followed by an acid-mediated cyclization.[6][7][8] This method is particularly useful for constructing trifluoromethylated heterocyclic scaffolds.
Experimental Protocol
General Procedure for the One-Pot Cascade Reaction:
To a solution of the imide (0.5 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 5.0 mL) at -78 °C under an argon atmosphere, add trifluoromethyltrimethylsilane (CF3TMS) (0.75 mmol, 1.5 equiv).
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 mL, 0.05 mmol, 0.1 equiv) dropwise.
Stir the reaction mixture at -78 °C for 30 minutes.
Add methanesulfonic acid (MsOH) (1.5 mmol, 3.0 equiv) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extract with ethyl acetate (3 x 10 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the α-trifluoromethylated amine derivative.
Data Presentation
Table 3: Substrate Scope for the Cascade Trifluoromethylation/Cyclization of Imides.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-(Trifluoromethyl)quinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 3-(Trifluoromethyl)quinolin-4-amine...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 3-(Trifluoromethyl)quinolin-4-amine as a key building block. The trifluoromethyl group is a crucial moiety in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Quinoline derivatives themselves exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The combination of these two pharmacophores in novel fused heterocyclic systems presents a promising avenue for the discovery of new therapeutic agents.
The following sections detail the synthesis of two important classes of fused quinolines: pyrimido[4,5-b]quinolines and pyrazolo[3,4-b]quinolines. While direct experimental data for reactions starting specifically with 3-(Trifluoromethyl)quinolin-4-amine is limited in the current literature, the provided protocols are based on well-established synthetic routes for analogous substituted quinolin-4-amines.
Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Pyrimido[4,5-b]quinolines are a class of heterocyclic compounds with significant biological activities, including anticancer and antimicrobial effects.[6][7] The general strategy for their synthesis from 4-aminoquinolines involves the construction of the pyrimidine ring by reacting the starting amine with a suitable three-carbon electrophile or a one-carbon synthon followed by cyclization.
A common and effective method involves a multi-component reaction, which offers advantages such as high atom economy and shorter reaction times.[6] An alternative is a stepwise approach, which allows for better control and isolation of intermediates.
Experimental Protocol: Three-Component Synthesis of 5-Aryl-7-(trifluoromethyl)-1,3-dimethyl-1,5,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-4,6-dione
This protocol is adapted from established procedures for the synthesis of pyrimido[4,5-b]quinolines.[6][8]
Reaction Scheme:
An aromatic aldehyde, 3-(Trifluoromethyl)quinolin-4-amine, and a cyclic 1,3-dicarbonyl compound (e.g., N,N-dimethylbarbituric acid) are reacted in the presence of a catalyst to yield the desired pyrimido[4,5-b]quinoline.
To a round-bottomed flask equipped with a reflux condenser, add 3-(Trifluoromethyl)quinolin-4-amine (1 mmol), the aromatic aldehyde (1 mmol), N,N-dimethylbarbituric acid (1 mmol), and the catalyst (e.g., 10 mol% trityl chloride).[6]
Add the solvent (e.g., 10 mL of chloroform) and stir the mixture under reflux.[6]
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to afford the pure pyrimido[4,5-b]quinoline derivative.[6]
Mass Spectrometry (ESI-MS): [M+H]⁺ peak corresponding to the calculated molecular weight.
Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
Pyrazolo[3,4-b]quinolines are another class of fused heterocycles with a wide array of pharmacological properties, including their use as inhibitors of oncogenic Ras.[9] The synthesis of these compounds typically involves the reaction of a functionalized quinoline with a hydrazine derivative.
Experimental Protocol: Synthesis of 3-Amino-7-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
This protocol is based on established methods for the synthesis of pyrazolo[3,4-b]quinolines from 2-chloro-3-cyanoquinolines. A preliminary step to convert 3-(Trifluoromethyl)quinolin-4-amine to a suitable precursor would be required. For the purpose of this protocol, we will assume the availability of 4-chloro-3-cyano-7-(trifluoromethyl)quinoline.
Reaction Scheme:
4-Chloro-3-cyano-7-(trifluoromethyl)quinoline is reacted with hydrazine hydrate to yield the target 3-amino-7-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline.
Mass Spectrometry (ESI-MS): [M+H]⁺ peak corresponding to the calculated molecular weight.
Visualizations
Caption: Synthetic workflows for the preparation of novel heterocyclic compounds.
Potential Biological Activities and Signaling Pathways
Derivatives of pyrimido[4,5-b]quinoline have shown promising activity as dual EGFR/HER2 inhibitors, which are key targets in cancer therapy.[7] These inhibitors can block the signaling pathways that lead to cell proliferation and survival in cancer cells. For instance, compound 4l from a study on novel pyrimido[4,5-b]quinolines induced cell-cycle arrest at the S phase and promoted apoptosis in MCF-7 breast cancer cells.[7]
Pyrazolo[3,4-b]pyridine derivatives, which are structurally related to pyrazolo[3,4-b]quinolines, have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs).[4] TRK signaling is implicated in the growth and survival of various cancer types. Inhibition of this pathway can lead to decreased tumor growth and metastasis.
Application Notes and Protocols: In Vitro Cytotoxicity Evaluation of 4-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of 4-aminoquinoline derivatives. This document includes summar...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of 4-aminoquinoline derivatives. This document includes summaries of quantitative data from recent studies, detailed experimental protocols for key cytotoxicity assays, and diagrams of experimental workflows and putative signaling pathways.
Data Presentation
The following tables summarize the in vitro cytotoxicity of various 4-aminoquinoline derivatives against different cell lines, as reported in the scientific literature.
Table 1: Cytotoxicity of 4-Aminoquinoline Hydrazone Analogues
Compound
HepG2 IC50 (μM)
MDBK IC50 (μM)
Compound 4
1.59
1.66
Other Analogs
0.87 - 11.1
1.66 - 11.7
Cisplatin (Control)
Not Reported
Not Reported
Data from an MTT assay with a 5-day incubation period.[1]
Table 2: Cytotoxicity of Various 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines
This protocol is adapted from methodologies described for testing 4-aminoquinoline derivatives.[1]
Objective: To determine the cytotoxic effects of 4-aminoquinoline derivatives on cultured mammalian cells by measuring mitochondrial dehydrogenase activity.
Materials:
4-aminoquinoline derivatives
Human cancer cell lines (e.g., HepG2, MDBK, MCF7, MDA-MB-468)
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 5% penicillin:streptomycin)
Phosphate-buffered saline (PBS), sterile
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well microtiter plates
Multichannel pipette
Microplate reader (570 nm wavelength)
Positive control (e.g., Cisplatin)
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed 5,000–10,000 cells in 100 μL of complete medium per well in a 96-well plate.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[2]
Compound Treatment:
Prepare serial dilutions of the 4-aminoquinoline derivatives and the positive control (e.g., Cisplatin) in complete medium. A typical dose range for initial screening is 0.39 to 25 μM.[1]
Remove the old medium from the wells and add 100 μL of the medium containing the compounds at various concentrations.
Include vehicle control wells (medium with the same concentration of the compound solvent, e.g., DMSO) and untreated control wells.
Incubate the plate for the desired exposure time (e.g., 48 hours, 72 hours, or 5 days).[1]
MTT Addition:
After the incubation period, add 10 μL of MTT solution (5 mg/mL) to each well.
Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
Solubilization of Formazan:
Carefully remove the medium from each well.
Add 100 μL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Plot the percentage of cell viability against the compound concentration.
Determine the IC50 (or GI50) value, which is the concentration of the compound that causes a 50% reduction in cell viability (or growth), using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Caption: Putative signaling pathways of 4-aminoquinoline cytotoxicity.
Discussion of Mechanisms
4-Aminoquinoline derivatives can induce cytotoxicity through multiple mechanisms. A primary mode of action is their lysosomotropic nature, where they accumulate in lysosomes and disrupt their function, leading to the inhibition of autophagy.[4][5] This class of compounds has also been shown to induce apoptosis.[4] The apoptotic pathway can be triggered by pro-apoptotic proteins like Bak and Bax, leading to the release of mitochondrial cytochrome c and subsequent activation of caspases.[4] Furthermore, some 4-aminoquinoline derivatives may exert their effects by inhibiting survival signaling pathways such as the PI3K/Akt/mTOR pathway.[3][4] Another mechanism, particularly relevant in the context of their antimalarial activity, is the interference with heme crystallization, which leads to oxidative stress and parasite death.[5] These diverse mechanisms make 4-aminoquinolines a versatile scaffold for the development of new therapeutic agents.
Technical Support Center: Purification of 3-(Trifluoromethyl)quinolin-4-amine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Trifluoromethyl)quinolin-4-a...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Trifluoromethyl)quinolin-4-amine using column chromatography.
This section addresses common issues encountered during the column chromatography of 3-(Trifluoromethyl)quinolin-4-amine and other basic amine compounds.
Q1: My compound, 3-(Trifluoromethyl)quinolin-4-amine, is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?
A1: Peak tailing is a common issue when purifying basic compounds like amines on standard silica gel.[1][2] The primary cause is the interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a slow and uneven elution of the compound, resulting in broad, tailing peaks.
Troubleshooting Steps:
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[3][4]
Triethylamine (TEA): Add 0.1-2% triethylamine to your solvent system (e.g., hexane/ethyl acetate). This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.[3]
Ammonia: A solution of methanol with a small percentage of ammonium hydroxide can also be effective for highly polar amines that do not elute with standard solvents.
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5]
Amine-functionalized silica: This type of silica has been treated to have a basic surface, which minimizes the undesirable interactions with basic analytes.
Q2: My compound is not moving off the baseline, even with a high concentration of polar solvent in the eluent.
A2: This indicates a very strong interaction with the stationary phase. Due to the presence of the amine and the quinoline nitrogen, 3-(Trifluoromethyl)quinolin-4-amine can be quite polar and exhibit strong binding to silica gel.
Troubleshooting Steps:
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. For instance, if you are using a hexane/ethyl acetate gradient, you can switch to a more polar system like dichloromethane/methanol.
Add a Stronger Modifier: If you are already using TEA, you might need to increase its concentration slightly or switch to a stronger modifying system like methanol with ammonia.
Check Compound Stability: In rare cases, the compound may be degrading on the acidic silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.
Q3: I am having trouble separating my desired product from a very similar impurity.
A3: Achieving good separation between closely related compounds requires careful optimization of the chromatographic conditions.
Troubleshooting Steps:
Optimize Solvent System: Test a variety of solvent systems with different selectivities. For example, if a hexane/ethyl acetate system is not providing adequate separation, try a system with dichloromethane, or one containing a small amount of acetone. The goal is to find a solvent system where the Rf values of your compound and the impurity are sufficiently different. An ideal Rf for the compound of interest is typically between 0.2 and 0.4 for good separation.
Use a Gradient Elution: A shallow gradient of increasing solvent polarity can often improve the separation of closely eluting compounds.
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution.
Q4: How do I choose the initial solvent system for my column?
A4: The initial solvent system is best determined by thin-layer chromatography (TLC). The ideal TLC solvent system will give your target compound an Rf value of approximately 0.2-0.3. This generally translates well to column chromatography, where your compound will elute in a reasonable number of column volumes.
Data Presentation
The following table provides suggested starting solvent systems for the purification of 3-(Trifluoromethyl)quinolin-4-amine. These are general recommendations and may require optimization based on the specific impurities present in the crude material.
Stationary Phase
Solvent System (v/v)
Expected Outcome
Silica Gel
Hexane / Ethyl Acetate (e.g., starting with 9:1)
Standard system for moderately polar compounds. The compound may exhibit some tailing.
The addition of triethylamine should significantly reduce peak tailing and improve peak shape.
Silica Gel
Dichloromethane / Methanol (e.g., starting with 98:2)
A more polar system suitable if the compound has very low Rf in hexane/ethyl acetate.
Alumina (Neutral)
Hexane / Ethyl Acetate (e.g., starting with 9:1)
A good alternative to silica to avoid acidic interactions. The elution profile may differ from silica.
Experimental Protocols
General Protocol for Column Chromatography of 3-(Trifluoromethyl)quinolin-4-amine
This protocol is a general guideline and should be adapted based on TLC analysis of the crude reaction mixture.
1. Preparation of the Slurry:
In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry. The consistency should be easily pourable.
2. Packing the Column:
Secure a glass column vertically. Ensure the stopcock is closed.
Add a small plug of cotton or glass wool to the bottom of the column.
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed.
Open the stopcock and allow the solvent to drain until it is just level with the top of the sand. Do not let the column run dry.
3. Loading the Sample:
Wet Loading: Dissolve the crude 3-(Trifluoromethyl)quinolin-4-amine in a minimal amount of the initial elution solvent or a slightly more polar solvent. Using a pipette, carefully add the sample solution to the top of the column. Allow the sample to adsorb onto the silica by draining the solvent to the level of the sand.
Dry Loading: If the compound is not very soluble in the elution solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution:
Carefully add the prepared eluent to the top of the column.
Begin collecting fractions. The flow rate should be controlled to allow for proper equilibration.
If using a gradient, gradually increase the proportion of the more polar solvent.
5. Analysis of Fractions:
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for the column chromatography purification of 3-(Trifluoromethyl)quinolin-4-amine.
Technical Support Center: Synthesis of Trifluoromethylquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of trifluoromethylquinolines. The information is tailo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of trifluoromethylquinolines. The information is tailored for researchers, scientists, and professionals in drug development.
1. Friedländer Synthesis: How can I prevent self-condensation of the ketone and control regioselectivity?
Issue: In the Friedländer synthesis of trifluoromethylquinolines from a 2-aminoaryl ketone/aldehyde and a ketone with an α-methylene group, two major side reactions can occur: self-condensation of the ketone reactant and poor regioselectivity when using unsymmetrical ketones.[1][2]
Use of an Imine Analog: Instead of the 2-aminoaryl ketone, its imine analog can be used. This approach helps to prevent the self-condensation of the ketone under alkaline conditions.
Catalyst and Reaction Condition Optimization: The choice of catalyst and reaction conditions is crucial. Acidic catalysts like p-toluenesulfonic acid and iodine, often under solvent-free conditions, can promote the desired cyclocondensation over self-condensation.[1][2] Some modern methods utilize catalysts like Fe₃O₄@SiO₂-APTES-TFA, which has been shown to give high yields (96%) in a short reaction time, minimizing the opportunity for side reactions.
Control of Regioselectivity with Unsymmetrical Ketones:
Amine Catalysts: The use of specific amine catalysts, such as pyrrolidine derivatives, can significantly enhance the regioselective formation of 2-substituted quinolines over 2,3-disubstituted ones.
Introduction of a Phosphoryl Group: Introducing a phosphoryl group on the α-carbon of the ketone can also effectively control the regioselectivity.
Ionic Liquids: The use of ionic liquids as both solvent and catalyst can promote regiospecificity.
Detailed Experimental Protocol to Enhance Regioselectivity (General Guidance):
To a solution of the 2-aminoaryl ketone in a suitable solvent (e.g., toluene), add the amine catalyst (e.g., a pyrrolidine derivative).
Slowly add the unsymmetrical ketone to the reaction mixture at a controlled temperature. The slow addition helps to minimize the formation of undesired regioisomers.
Heat the reaction mixture to the optimal temperature and monitor the progress by TLC or GC-MS.
Upon completion, quench the reaction and purify the product using column chromatography to separate the regioisomers.
Reaction Scheme: Friedländer Synthesis and Side Reaction
Figure 1. Friedländer synthesis pathway and potential side reactions.
2. Combes Synthesis: How can I control the formation of 2-CF₃ vs. 4-CF₃ regioisomers?
Issue: The Combes synthesis, which involves the condensation of a trifluoromethyl-β-diketone with an aniline, can lead to the formation of two regioisomers: 2-trifluoromethylquinoline and 4-trifluoromethylquinoline. The ratio of these isomers is highly dependent on the steric and electronic properties of the substituents on both reactants.[3]
Troubleshooting Guide:
Influence of Substituents:
Steric Effects: Increasing the steric bulk of the R group on the diketone favors the formation of the 2-CF₃ regioisomer.
Electronic Effects:
Anilines with electron-donating groups (e.g., methoxy) tend to yield the 2-CF₃ quinoline.
Anilines with electron-withdrawing groups (e.g., chloro, fluoro) favor the formation of the 4-CF₃ regioisomer.[3]
Catalyst and Reaction Conditions:
A modified Combes pathway using a mixture of polyphosphoric acid (PPA) and an alcohol (e.g., ethanol) to generate a polyphosphoric ester (PPE) catalyst can be more effective than concentrated sulfuric acid.[3]
Regioselectivity in Combes Synthesis of Trifluoromethylquinolines
Aniline Substituent
Diketone R Group
Predominant Regioisomer
Methoxy (electron-donating)
Bulky
2-CF₃
Chloro (electron-withdrawing)
Less bulky
4-CF₃
Fluoro (electron-withdrawing)
Less bulky
4-CF₃
Detailed Experimental Protocol for Regioselective Combes Synthesis (General Guidance):
In a round-bottom flask, prepare the polyphosphoric ester (PPE) catalyst by carefully mixing polyphosphoric acid (PPA) with the desired alcohol (e.g., ethanol) at a controlled temperature.
Add the substituted aniline to the catalyst mixture and stir until homogeneous.
Add the trifluoromethyl-β-diketone dropwise to the reaction mixture.
Heat the reaction to the specified temperature and monitor its progress by TLC or LC-MS.
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
Purify the crude product by column chromatography to separate the regioisomers.
Logical Relationship in Combes Synthesis Regioselectivity
Figure 2. Factors influencing regioselectivity in the Combes synthesis.
3. Doebner-von Miller Synthesis: How can I avoid polymerization and control regiochemistry?
Issue: The Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds and anilines, is often plagued by acid-catalyzed polymerization of the unsaturated substrate, leading to low yields and complex product mixtures.[4] Additionally, the regiochemistry can be unpredictable.
Troubleshooting Guide:
Minimizing Polymerization:
Milder Acid Catalysts: Instead of harsh Brønsted acids like sulfuric acid, consider using Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃), which can promote the reaction under milder conditions.
In Situ Generation of the α,β-Unsaturated Carbonyl: The Beyer method, where the unsaturated carbonyl is generated in situ from an aldol condensation of two carbonyl compounds, can sometimes provide better results by maintaining a low concentration of the reactive intermediate.
Controlling Regiochemistry:
Reversal of Regioselectivity: Be aware that under certain conditions, such as using γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA), a reversal of the standard regiochemistry can occur, leading to 4-substituted quinolines instead of the expected 2-substituted ones.
Troubleshooting Workflow for Doebner-von Miller Synthesis
Figure 3. Troubleshooting workflow for the Doebner-von Miller synthesis.
4. Gould-Jacobs Reaction: How can I prevent product degradation at high temperatures?
Issue: The Gould-Jacobs reaction often requires high temperatures for the cyclization step, which can lead to the degradation of the desired 4-hydroxy-trifluoromethylquinoline product, resulting in lower yields.
Troubleshooting Guide:
Optimization of Temperature and Reaction Time: A careful balance between temperature and reaction time is necessary. While higher temperatures are needed for cyclization, prolonged heating can cause decomposition. It is recommended to perform a time-temperature optimization study to find the conditions that maximize the yield of the cyclized product while minimizing degradation.
Microwave-Assisted Synthesis: Microwave irradiation can be an effective alternative to conventional heating. It often allows for shorter reaction times at elevated temperatures, which can help to reduce the extent of product degradation.
High-Boiling Point Solvents: The use of high-boiling point inert solvents like diphenyl ether or Dowtherm A can facilitate reaching the required cyclization temperature while providing a more controlled heating environment compared to neat reactions. However, these solvents can be difficult to remove.
Experimental Protocol for Optimizing the Gould-Jacobs Cyclization (General Guidance):
Set up several small-scale reactions of the anilinomethylenemalonate intermediate in a high-boiling solvent or under neat conditions.
Run the reactions at different temperatures (e.g., 230°C, 250°C, 270°C) and for different durations (e.g., 15 min, 30 min, 60 min).
Monitor the formation of the desired product and any degradation byproducts by HPLC or LC-MS.
Analyze the results to determine the optimal temperature and time that provide the highest yield of the desired quinoline with the least amount of degradation.
Experimental Workflow for Gould-Jacobs Optimization
Optimization of reaction conditions for N-arylation of 3-(Trifluoromethyl)quinolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of N-arylation reactions involving 3-(trifluoromethyl)quinolin-4-amine. The information is target...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of N-arylation reactions involving 3-(trifluoromethyl)quinolin-4-amine. The information is targeted toward researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of 3-(trifluoromethyl)quinolin-4-amine, a substrate known to be challenging due to the electron-withdrawing nature of the trifluoromethyl group.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
- Use a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species. - Ensure reagents and solvents are pure and anhydrous.
2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the electron-deficient quinolinamine substrate.
- Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[1] - Consider using bidentate phosphine ligands like BINAP or DDPF, which can improve reaction rates and yields.[2]
3. Incorrect Base: The base may not be strong enough to deprotonate the amine or may be sterically hindered.
- Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective. - Weaker bases such as K₃PO₄ or Cs₂CO₃ can also be successful, particularly with specific ligand combinations.
4. Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.
- Gradually increase the reaction temperature, typically in the range of 80-120 °C.
Formation of Side Products (e.g., Hydrodehalogenation)
1. β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations.[2]
- Employ bulky phosphine ligands to sterically disfavor the conformation required for β-hydride elimination. - Optimize the reaction temperature and time to favor the desired reductive elimination.
2. Reaction with Solvent: Some solvents can participate in side reactions at elevated temperatures.
- Toluene and dioxane are generally robust solvents for this reaction. If side reactions with the solvent are suspected, consider switching to an alternative anhydrous, inert solvent.
Inconsistent Results
1. Atmospheric Contamination: The reaction is sensitive to oxygen and moisture.
- Ensure all reagents and solvents are thoroughly degassed. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration.
2. Impure Reagents: Impurities in the starting materials, catalyst, or base can inhibit the reaction.
- Use high-purity reagents. Recrystallize or purify starting materials if necessary. - Store bases in a desiccator to prevent hydration.
Frequently Asked Questions (FAQs)
Q1: Why is the N-arylation of 3-(trifluoromethyl)quinolin-4-amine challenging?
A1: The trifluoromethyl group is strongly electron-withdrawing, which reduces the nucleophilicity of the amine at the 4-position of the quinoline ring. This makes the nucleophilic attack on the palladium center in the Buchwald-Hartwig catalytic cycle more difficult, often requiring carefully optimized reaction conditions.
Q2: What is the best catalyst and ligand combination for this reaction?
A2: While the optimal combination can be substrate-dependent, palladium catalysts paired with bulky, electron-rich biarylphosphine ligands are generally a good starting point. For instance, Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, SPhos, or RuPhos have shown success in similar challenging aminations. It is highly recommended to perform a screen of different ligands to identify the most effective one for your specific aryl halide.
Q3: Which base should I use for the N-arylation of this substrate?
A3: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, other bases like lithium hexamethyldisilazide (LHMDS) or potassium phosphate (K₃PO₄) have also been used effectively. The choice of base can be interdependent on the ligand and solvent used, so optimization may be necessary.
Q4: What are the recommended solvents and reaction temperatures?
A4: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are commonly used. The reaction temperature typically ranges from 80 °C to 120 °C. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at different time points to check for the consumption of starting materials and the formation of the desired product.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model N-Arylation Reaction
The following table summarizes the optimization of reaction conditions for the N-arylation of an amine with an aryl bromide, which can serve as a starting point for the optimization of the N-arylation of 3-(trifluoromethyl)quinolin-4-amine.
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂
PPh₃
K₂CO₃
Toluene
110
24
45
2
Pd(OAc)₂
PPh₃
K₃PO₄
Toluene
110
24
75
3
Pd(OAc)₂
BINAP
Cs₂CO₃
Toluene
110
20
85
4
Pd₂(dba)₃
Xantphos
K₃PO₄
Dioxane
100
17
88
5
Pd₂(dba)₃
XPhos
NaOtBu
Toluene
100
12
92
6
Pd₂(dba)₃
SPhos
NaOtBu
Toluene
100
12
90
This data is representative and adapted from general Buchwald-Hartwig optimization studies. Actual yields may vary for the specific substrate.
Experimental Protocols
General Protocol for the N-Arylation of 3-(Trifluoromethyl)quinolin-4-amine
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
3-(Trifluoromethyl)quinolin-4-amine
Aryl halide (e.g., aryl bromide)
Palladium precatalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos)
Base (e.g., NaOtBu)
Anhydrous solvent (e.g., toluene)
Inert gas (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk tube, add 3-(trifluoromethyl)quinolin-4-amine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (0.02 equiv.), the phosphine ligand (0.04 equiv.), and the base (1.5 equiv.).
Evacuate and backfill the Schlenk tube with an inert gas three times.
Add the anhydrous, degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the N-arylation reaction.
Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of quinoline derivatives.
Troubleshooting Guides
Researchers encountering solubility issues with quinoline derivatives can consult the following guides, which include a summary of common solubilization techniques and detailed experimental protocols.
Summary of Solubility Enhancement Techniques
The following table summarizes various techniques used to improve the aqueous solubility of poorly soluble drugs, including quinoline derivatives. The effectiveness of each method can vary depending on the specific properties of the quinoline derivative.
Technique
General Principle
Key Agents/Carriers
Typical Solubility Increase
Key Considerations
pH Adjustment
Ionization of the quinoline derivative to a more soluble salt form.[1][2][3]
Physical stability of the amorphous state; potential for recrystallization over time.[17][19]
Self-Emulsifying Drug Delivery Systems (SEDDS)
Isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[20][21]
Natural or synthetic oils, non-ionic surfactants, cosolvents
Substantial increase in solubility and bioavailability
Careful selection of excipients is crucial; potential for GI irritation with high surfactant concentrations.[20]
Experimental Protocols
The following are detailed protocols for common laboratory-scale solubility enhancement experiments.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol outlines the steps to determine the pH-solubility profile of an ionizable quinoline derivative.
Materials:
Quinoline derivative
Deionized water
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
pH meter
Stir plate and stir bars
Analytical balance
HPLC or UV-Vis spectrophotometer
Procedure:
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
Add an excess amount of the quinoline derivative to a known volume of each buffer.
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
After equilibration, centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved quinoline derivative using a validated analytical method (e.g., HPLC, UV-Vis).
Plot the solubility as a function of pH to determine the optimal pH for solubilization.
Protocol 2: Cosolvency Method for Solubility Enhancement
This protocol describes the use of a cosolvent to increase the solubility of a quinoline derivative.
Slowly add the quinoline derivative to the cyclodextrin solution while stirring.
Continue stirring the mixture at room temperature for 24-72 hours to allow for complex formation.
Filter the solution to remove any undissolved drug.
The resulting solution contains the quinoline derivative-cyclodextrin inclusion complex. For a solid product, the solution can be freeze-dried.
Characterize the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).
Frequently Asked Questions (FAQs)
Q1: My quinoline derivative is precipitating out of my aqueous buffer. What is the first thing I should check?
A1: The first and most critical parameter to check is the pH of your buffer. The solubility of many quinoline derivatives is highly pH-dependent due to the presence of ionizable groups.[3][22] A slight shift in pH can cause the compound to convert to its less soluble, non-ionized form, leading to precipitation. Verify the pH of your solution and compare it to the pKa of your compound if known.
Q2: I am seeing an oily film or cloudiness in my solution. What does this indicate?
A2: The appearance of an oily film or cloudiness often suggests that the compound has "oiled out" or that you have exceeded its solubility limit under the current conditions. This can happen if the concentration is too high for the aqueous environment or if a cosolvent used for initial dissolution is diluted too rapidly.
Q3: How do I choose the right solubilization technique for my specific quinoline derivative?
A3: The choice of solubilization technique depends on the physicochemical properties of your compound and the requirements of your experiment.
For ionizable compounds: pH adjustment is often the most straightforward approach.[2]
For neutral, hydrophobic compounds: Cosolvents or cyclodextrin complexation are good starting points.[4][7]
For in vivo studies: Nanoparticle formulations or SEDDS can improve both solubility and bioavailability.[10][20]
Q4: Can I combine different solubilization methods?
A4: Yes, combining methods can be a powerful strategy. For instance, you can use a cosolvent to prepare a stock solution and then dilute it into a buffered aqueous solution containing cyclodextrins. This can provide a synergistic effect on solubility.
Q5: What are the potential downsides of using cosolvents like DMSO or ethanol?
A5: While effective at solubilizing compounds, cosolvents can have several drawbacks. They can sometimes interfere with biological assays, exhibit toxicity at higher concentrations, and cause the compound to precipitate upon dilution into a fully aqueous medium. It is crucial to run appropriate vehicle controls in your experiments.
Q6: How can I confirm that a cyclodextrin is forming an inclusion complex with my quinoline derivative?
A6: Several analytical techniques can be used to confirm complex formation. 1H NMR spectroscopy is a powerful tool, as you will often observe chemical shifts in the protons of both the quinoline derivative and the cyclodextrin upon complexation.[7] Other methods include DSC, which will show a change in the melting point of the drug, and XRD, which can demonstrate a change from a crystalline to an amorphous state.
Trifluoromethylation in Heterocyclic Synthesis: A Technical Support Center
Welcome to the technical support center for trifluoromethylation reactions in heterocyclic synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for trifluoromethylation reactions in heterocyclic synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethyl (CF₃) group into heterocyclic scaffolds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
This section addresses common issues encountered during the trifluoromethylation of heterocyclic compounds.
Q1: My trifluoromethylation reaction has a low or no yield. What are the common causes and how can I improve it?
A1: Low yields in trifluoromethylation reactions are a frequent issue stemming from several factors. Systematically troubleshooting these can help improve your reaction outcome.
Reagent Incompatibility or Degradation:
Ruppert-Prakash Reagent (TMSCF₃): This reagent is sensitive to moisture and can be prematurely quenched. Ensure anhydrous conditions and use a freshly opened bottle or a properly stored reagent. Activation with a fluoride source is crucial; if the reaction is sluggish, consider adding a catalytic amount of a fluoride salt like TBAF or CsF.[1]
Langlois' Reagent (NaSO₂CF₃): This reagent generates the CF₃ radical under oxidative conditions. The choice and amount of oxidant (e.g., t-BuOOH, K₂S₂O₈) are critical. In some cases, slow addition of the oxidant can improve yields by minimizing unproductive side reactions between the oxidant and the sulfinate.[2]
Togni's and Umemoto's Reagents: These electrophilic reagents can be sensitive to strong nucleophiles and bases, leading to decomposition. Ensure the purity of your starting materials and solvents.
Substrate Reactivity:
Electron-Deficient Heterocycles: Heterocycles with strong electron-withdrawing groups can be challenging substrates for radical and electrophilic trifluoromethylation. For such cases, consider using nucleophilic trifluoromethylation methods or alternative strategies like metal-catalyzed cross-coupling reactions.
Steric Hindrance: Bulky substituents near the desired reaction site can impede the approach of the trifluoromethylating agent. Modifying the reaction conditions (e.g., higher temperature, different catalyst/ligand) might be necessary.
Reaction Conditions:
Solvent Effects: The choice of solvent can significantly influence the regioselectivity and yield. For radical reactions with Langlois' reagent, a switch from a dichloromethane/water system to a DMSO/water system has been shown to alter the regioselectivity in the trifluoromethylation of 4-acetylpyridine.[2]
Temperature: Some trifluoromethylation reactions are highly temperature-sensitive. Ensure the reaction is conducted at the optimal temperature as specified in the protocol.
Atmosphere: While many modern protocols are robust, some reactions, particularly those involving organometallic intermediates, may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of catalysts or reagents.
Catalyst Issues (for catalyzed reactions):
Catalyst Poisoning: Heteroatoms (especially sulfur and nitrogen) in the substrate can coordinate to the metal catalyst and inhibit its activity. Using a higher catalyst loading or additives that can mitigate this effect might be beneficial.
Catalyst Activation: Ensure that the catalyst is properly activated according to the protocol.
Below is a troubleshooting workflow to diagnose low-yield issues:
Troubleshooting workflow for low-yield trifluoromethylation reactions.
Q2: I am observing poor or incorrect regioselectivity in my C-H trifluoromethylation. How can I control where the CF₃ group is added?
A2: Regioselectivity is a common challenge in direct C-H functionalization. The inherent electronic and steric properties of the heterocyclic substrate often dictate the position of trifluoromethylation.
Innate Reactivity: Radical trifluoromethylation often proceeds at the most electron-rich or nucleophilic position of the heterocycle.[3][4] For example, in some systems, direct trifluoromethylation occurs at positions that are also susceptible to nucleophilic attack.[3]
Solvent Tuning: As mentioned, the solvent system can dramatically influence regioselectivity. For the trifluoromethylation of 4-acetylpyridine with Langlois' reagent, a dichloromethane/water mixture favors C-2 substitution, while a DMSO/water mixture favors C-3 substitution.[2] Experimenting with different solvents is a viable strategy to alter the regiochemical outcome.
Directing Groups: For substrates where innate reactivity does not favor the desired isomer, the use of a directing group can be a powerful strategy. These groups coordinate to a metal catalyst and direct the C-H activation and subsequent trifluoromethylation to a specific position (often ortho to the directing group).
Steric Control: The steric environment of the substrate can be exploited to control regioselectivity. Bulky groups can block certain positions, favoring trifluoromethylation at less hindered sites.
Choice of Reagent and Method: The type of trifluoromethylation reaction can influence the regioselectivity. For instance, nucleophilic aromatic substitution (SNAᵣ) type trifluoromethylation will occur at positions activated by electron-withdrawing groups.
Strategies for controlling regioselectivity in C-H trifluoromethylation.
Q3: My reaction is producing significant side products. What are the common side reactions and how can I minimize them?
A3: Side product formation can reduce the yield of the desired product and complicate purification.
Hydrogen Abstraction: In radical trifluoromethylation, the CF₃ radical can abstract a hydrogen atom from the solvent or substrate, leading to the formation of fluoroform (CF₃H) and reducing the efficiency of the desired trifluoromethylation.[2] Using a solvent with stronger C-H bonds can sometimes mitigate this.
Dimerization/Polymerization: Highly reactive substrates or intermediates can sometimes dimerize or polymerize under the reaction conditions. Lowering the reaction concentration or temperature may help to reduce these side reactions.
Reaction with Solvent: Some trifluoromethylating reagents or reactive intermediates can react with the solvent. For example, in hydrotrifluoromethylation reactions using Togni's reagent, DMF can act as a hydrogen source.[5]
Over-reaction: In some cases, multiple trifluoromethyl groups can be added to the substrate. Using a stoichiometric amount of the trifluoromethylating agent or a shorter reaction time can help to minimize this.
Purification: If side products are unavoidable, careful purification by column chromatography is often necessary. The choice of eluent is critical for separating the desired product from structurally similar impurities.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the trifluoromethylation of selected heterocycles using different reagents. This data is intended for comparative purposes to aid in the selection of an appropriate method.
Table 1: Radical Trifluoromethylation of Heterocycles with Langlois' Reagent
The following are representative protocols for common trifluoromethylation reactions. Always consult the original literature and perform a thorough safety assessment before conducting any experiment.
Protocol 1: Radical C-H Trifluoromethylation of an Unprotected Heterocycle in Water using Langlois' Reagent
This protocol is adapted from Baran et al. for the trifluoromethylation of caffeine.[3][6]
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 5.0 equiv)
Deionized water
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add caffeine (1.0 equiv) and deionized water to achieve a concentration of 0.1 M.
Add sodium trifluoromethanesulfinate (3.0 equiv) to the solution and stir until it dissolves.
Add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture in a single portion.
Stir the reaction mixture vigorously at room temperature (23 °C) for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, the reaction mixture can be directly purified. For many polar products, purification can be achieved by preparative HPLC. Alternatively, the product can be extracted with an appropriate organic solvent (e.g., ethyl acetate), the organic layers combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated caffeine.
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
This protocol is a general procedure for the trifluoromethylation of aldehydes.[1]
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv)
Anhydrous tetrahydrofuran (THF)
Safety Precaution: The Ruppert-Prakash reagent is flammable and moisture-sensitive. Handle under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[10][11][12]
Procedure:
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
Dissolve the aldehyde (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath.
Slowly add trimethyl(trifluoromethyl)silane (1.5 equiv) to the cooled solution via syringe.
Add the catalytic amount of TBAF solution (0.1 equiv) dropwise to the reaction mixture. An exothermic reaction may be observed.
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or ¹⁹F NMR.
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting trifluoromethylated alcohol can be purified by flash column chromatography on silica gel.
Reagent Handling and Safety
Safe handling of trifluoromethylating reagents is paramount. Below is a summary of key safety considerations for common reagents.
Table 3: Safety and Handling of Common Trifluoromethylating Reagents
Disclaimer: This technical support center provides general guidance. All experimental work should be conducted with a thorough understanding of the specific hazards of the chemicals involved and with appropriate safety precautions in place. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Technical Support Center: Scaling Up the Production of 3-(Trifluoromethyl)quinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Trifluoromethyl)q...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(Trifluoromethyl)quinolin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly during scale-up operations.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 3-(Trifluoromethyl)quinolin-4-amine, categorized by the synthetic strategy. Two primary routes are considered:
Route A: Intramolecular Aza-Wittig Reaction for the formation of the quinoline core.
Route B: Two-Step Synthesis via 4-Chloro-3-(trifluoromethyl)quinoline followed by amination.
Route A: Troubleshooting the Intramolecular Aza-Wittig Reaction
Question: My intramolecular aza-Wittig reaction to form the 3-(trifluoromethyl)quinoline ring is showing low to no product formation. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in an intramolecular aza-Wittig reaction for quinoline synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
Phosphine Reagent Quality: The phosphine (e.g., triphenylphosphine) should be of high purity and anhydrous. Old or oxidized phosphine can significantly hinder the reaction.
Recommendation: Use freshly opened or purified phosphine. Consider using polymer-supported triphenylphosphine for easier removal of the phosphine oxide byproduct.
Reaction Temperature: The thermal conditions for the cyclization are crucial. The reaction may require heating to proceed at an adequate rate.
Recommendation: If the reaction is sluggish at a lower temperature, gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessive temperatures.
Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and solubility of intermediates.
Recommendation: Toluene or xylene are commonly used solvents. If solubility is an issue, consider a more polar, high-boiling solvent like DMF, but be mindful of potential side reactions.
Steric Hindrance: Bulky substituents near the reacting centers can impede the cyclization.
Recommendation: While the trifluoromethyl group is electron-withdrawing, its steric bulk is a consideration. Ensure that the precursor molecule is designed to minimize steric strain during the ring-closing step.
Incomplete Formation of the Iminophosphorane: The initial Staudinger reaction between the azide and the phosphine to form the iminophosphorane is a prerequisite for the aza-Wittig reaction.
Recommendation: Confirm the formation of the iminophosphorane intermediate before proceeding with the cyclization step, if possible.
Question: I am observing significant amounts of side products in my intramolecular aza-Wittig reaction. What are the likely impurities and how can I minimize them?
Answer: The primary byproduct in a Wittig-type reaction is the corresponding phosphine oxide (e.g., triphenylphosphine oxide). Its removal can be challenging, especially on a large scale.
Triphenylphosphine Oxide Removal: This byproduct is often difficult to separate from the desired product by standard column chromatography due to similar polarities.
Recommendation 1: Precipitation of triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can be effective.
Recommendation 2: Conversion of triphenylphosphine oxide to a water-soluble derivative can facilitate its removal through aqueous extraction.
Recommendation 3: Employing polymer-supported triphenylphosphine allows for simple filtration to remove the byproduct.
Hydrolysis of the Iminophosphorane: If moisture is present in the reaction, the iminophosphorane intermediate can hydrolyze back to the amine and phosphine oxide.
Recommendation: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Route B: Troubleshooting the Two-Step Synthesis
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)quinoline
Question: The chlorination of the 4-hydroxyquinoline precursor is resulting in a low yield of 4-chloro-3-(trifluoromethyl)quinoline. What are the critical parameters to control?
Answer: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), can be challenging.
Reaction Temperature and Time: Insufficient heating can lead to incomplete reaction, while prolonged heating at high temperatures can cause decomposition.
Recommendation: Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS. A typical temperature range is 80-110 °C.
Excess of Chlorinating Agent: While an excess of the chlorinating agent is often used to drive the reaction to completion, a very large excess can lead to the formation of undesired chlorinated byproducts.
Recommendation: Use a moderate excess of the chlorinating agent (e.g., 2-5 equivalents) and optimize this based on reaction scale and substrate reactivity.
Work-up Procedure: The work-up for reactions involving POCl₃ must be performed cautiously to avoid uncontrolled exothermic reactions.
Recommendation: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.
Step 2: Amination of 4-Chloro-3-(trifluoromethyl)quinoline
Question: The amination of 4-chloro-3-(trifluoromethyl)quinoline is sluggish and gives a poor yield of the desired 3-(Trifluoromethyl)quinolin-4-amine. How can I improve the reaction efficiency?
Answer: The nucleophilic aromatic substitution (SNAr) of a chlorine atom on an electron-deficient quinoline ring can be challenging. The presence of the electron-withdrawing trifluoromethyl group at the 3-position further deactivates the 4-position towards nucleophilic attack.
Reaction Conditions: High temperatures and/or the use of a catalyst are often necessary to drive the amination to completion.
Recommendation 1: Increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][2]
Recommendation 2: The use of a base such as potassium carbonate or triethylamine can be beneficial.[3]
Recommendation 3: In some cases, palladium-catalyzed amination (Buchwald-Hartwig amination) can be an effective alternative, although it adds to the cost and complexity of the process.
Choice of Amine Source: The nature of the aminating agent can influence the reaction outcome.
Recommendation: While ammonia is the direct source, using a surrogate like formamide followed by hydrolysis, or employing a protected amine followed by deprotection, might offer better results under certain conditions.
Solvent Effects: The solvent can play a crucial role in the solubility of the reactants and the reaction rate.
Recommendation: Polar aprotic solvents like DMF, DMSO, or NMP are often effective for SNAr reactions.
Question: What are the common impurities I should look out for during the amination of 4-chloro-3-(trifluoromethyl)quinoline?
Answer: Besides unreacted starting material, several side products can form during the amination step.
Hydrolysis Product: If water is present in the reaction mixture, the 4-chloroquinoline can hydrolyze to the corresponding 4-hydroxyquinoline.
Recommendation: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Bis-quinoline Adducts: If a diamine is used as the amine source, the formation of a bis-quinoline product is possible.
Recommendation: Use a large excess of the diamine to favor the mono-substituted product.
Products from Solvent Participation: In some cases, the solvent (e.g., DMF) can participate in the reaction, leading to the formation of formylated byproducts.
Recommendation: Choose a less reactive solvent if such byproducts are observed.
Frequently Asked Questions (FAQs)
Q1: What is the most promising route for the large-scale production of 3-(Trifluoromethyl)quinolin-4-amine?
A1: For large-scale production, the two-step synthesis via 4-chloro-3-(trifluoromethyl)quinoline is likely more amenable. This route generally involves more established and scalable reaction types (chlorination and nucleophilic aromatic substitution) compared to the intramolecular aza-Wittig reaction, where the removal of stoichiometric amounts of phosphine oxide can be problematic on a large scale. The starting materials for the two-step synthesis are also often more readily available and cost-effective.
Q2: How can I purify the final product, 3-(Trifluoromethyl)quinolin-4-amine, effectively?
A2: Purification of 4-aminoquinolines can often be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). If chromatographic purification is necessary, silica gel column chromatography with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine product on the silica gel.
Q3: Are there any specific safety precautions I should take when working with trifluoromethyl-containing compounds and the reagents involved in the synthesis?
A3: Yes, several safety precautions are essential:
Trifluoromethylated Compounds: While not all are highly toxic, they should be handled with care. Avoid inhalation of dust or vapors and prevent skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves and a face shield.
Phosphines: Triphenylphosphine and other phosphines are irritants and can be toxic. Handle them in a fume hood.
High-Pressure Reactions: If the amination step is performed in a sealed vessel at high temperatures, ensure the use of a properly rated and maintained pressure reactor.
Q4: Can I use a different halogen at the 4-position (e.g., bromine or iodine) for the amination step?
A4: While 4-chloroquinolines are most commonly used, 4-bromo or 4-iodo derivatives could also be employed. The reactivity towards nucleophilic substitution generally follows the order I > Br > Cl. However, the starting materials for the chloro derivative are often more accessible and cost-effective. For palladium-catalyzed aminations, iodo and bromo derivatives are typically more reactive than their chloro counterparts.
Data Presentation
Table 1: Comparison of Synthetic Routes for 3-(Trifluoromethyl)quinolin-4-amine
Note: The yields are representative for 4-aminoquinoline synthesis and may vary for the specific synthesis of 3-(Trifluoromethyl)quinolin-4-amine.
Experimental Protocols
Route A: Proposed Protocol for Intramolecular Aza-Wittig Reaction
This protocol is a generalized procedure based on known intramolecular aza-Wittig reactions for quinoline synthesis. Optimization will be required for the specific substrate.
Synthesis of the Azide Precursor: Synthesize the appropriate ortho-substituted benzene derivative containing an azide group and a side chain that can be converted to a carbonyl functionality.
Staudinger/Aza-Wittig Reaction:
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve the azide precursor (1.0 eq) in anhydrous toluene (10 mL/mmol of azide).
Add triphenylphosphine (1.1 eq) to the solution.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC for the disappearance of the azide starting material and the formation of the quinoline product.
Upon completion, cool the reaction mixture to room temperature.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the desired 3-(trifluoromethyl)quinoline product from the triphenylphosphine oxide byproduct.
Route B: Proposed Protocol for Two-Step Synthesis
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)quinoline
To 4-hydroxy-3-(trifluoromethyl)quinoline (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 3-5 eq).
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
Dry the solid under vacuum to obtain the crude 4-chloro-3-(trifluoromethyl)quinoline, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.
Step 2: Synthesis of 3-(Trifluoromethyl)quinolin-4-amine
In a pressure vessel, combine 4-chloro-3-(trifluoromethyl)quinoline (1.0 eq), a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia), and a suitable solvent such as ethanol or NMP.
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
After completion, cool the reaction vessel to room temperature.
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-(Trifluoromethyl)quinolin-4-amine.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of 3-(Trifluoromethyl)quinolin-4-amine.
Caption: Troubleshooting logic for low yield in the amination step.
Preventing decomposition of 3-(Trifluoromethyl)quinolin-4-amine during workup
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the stability and handling of 3-(Trifluoromethyl)quinolin-4-amine, with a focus on preventing its decom...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the stability and handling of 3-(Trifluoromethyl)quinolin-4-amine, with a focus on preventing its decomposition during experimental workup and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving 3-(Trifluoromethyl)quinolin-4-amine.
Question: I am observing significant loss of my product during the aqueous workup. What are the likely causes and solutions?
Answer: Decomposition during aqueous workup is often related to pH extremes, exposure to oxygen, or elevated temperatures. The trifluoromethyl group, while generally robust, can be susceptible to hydrolysis under harsh acidic or basic conditions.[1][2] Aromatic amines are also prone to oxidation, which can be accelerated by heat and the presence of metal ions.
Recommended Actions:
pH Control: Avoid strong acids and bases. Use mild buffers like saturated sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solutions to neutralize the reaction mixture. Aim to keep the aqueous phase pH between 6 and 8.
Temperature Management: Perform all extractions and washes at reduced temperatures (0-5 °C) to minimize thermal degradation and oxidation.
Inert Atmosphere: If the product is particularly sensitive, consider performing the workup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Degassing aqueous solutions prior to use can also be beneficial.
Question: My purified product shows impurities that were not present immediately after the reaction. Could the purification process be the issue?
Answer: Yes, the purification method, particularly silica gel chromatography, can be a source of decomposition. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds like amines. The prolonged exposure to solvent and the stationary phase can also contribute to decomposition.
Recommended Actions:
Deactivate Silica Gel: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica in the desired eluent containing a small amount of a neutral-to-basic additive, such as triethylamine (~1-2% v/v) or pyridine.
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support.
Minimize Contact Time: Perform the chromatography as quickly as possible. A flash chromatography setup is preferable to a traditional gravity column.
Solvent Purity: Ensure solvents used for chromatography are free of peroxides and acidic impurities.
Question: I'm seeing a loss of the trifluoromethyl group signal in my NMR analysis post-workup. What is happening?
Answer: The loss of the -CF₃ group signal strongly suggests protic defluorination or hydrolysis, which can occur under strongly acidic conditions, sometimes catalyzed by Lewis acids.[1] This converts the -CF₃ group into a less stable intermediate that can further react or decompose.
Recommended Actions:
Avoid Strong Acids: Do not use strong Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids during the workup. If an acidic wash is necessary, use a dilute solution of a weaker acid (e.g., 1 M citric acid) and perform the wash quickly at low temperature.
Chelating Agents: If metal catalysts were used in the reaction, trace amounts might persist into the workup. Consider washing with a dilute solution of a chelating agent like EDTA to remove residual metal ions that could act as Lewis acids.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting the decomposition of 3-(Trifluoromethyl)quinolin-4-amine.
Technical Support Center: Catalyst Selection for Functionalizing the Quinoline Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the catalytic functionalization of the quinoline core.
I. C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds on the quinoline scaffold is a powerful and atom-economical strategy. However, controlling regioselectivity and achieving high yields can be challenging.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for C-H functionalization on the quinoline ring?
A1: The C2 and C8 positions are the most frequently functionalized due to the directing effect of the nitrogen atom in the quinoline ring or the oxygen atom in quinoline N-oxides.[1] Achieving functionalization at other positions, such as C3, C4, C5, and C6, is more challenging and often requires specific directing groups or catalyst systems.[1]
Q2: How does the use of quinoline N-oxide affect C-H functionalization?
A2: Quinoline N-oxides are often used to activate the quinoline ring and facilitate C-H functionalization. The N-oxide group can act as a directing group, typically favoring functionalization at the C2 and C8 positions.[1][2][3] Following the C-H functionalization step, the N-oxide can be removed to yield the desired substituted quinoline.
Q3: What are the typical catalysts used for C-H arylation of quinolines?
A3: Palladium-based catalysts, such as Pd(OAc)₂, are commonly employed for the C-H arylation of quinolines and their N-oxides.[1][2] Rhodium and Ruthenium catalysts have also been shown to be effective, sometimes offering different regioselectivity.[3][4]
Troubleshooting Guide: C-H Functionalization
Problem
Possible Cause
Suggested Solution
Low Yield
- Inefficient catalyst activation- Poor substrate reactivity- Suboptimal reaction temperature
- Ensure the use of an appropriate pre-catalyst or activation procedure.- Consider converting the quinoline to its N-oxide to increase reactivity.[1]- Screen different reaction temperatures; higher temperatures may be required, but decomposition can occur.
Poor Regioselectivity
- Inherent electronic and steric properties of the substrate- Inappropriate catalyst or ligand choice- Solvent effects
- For C8 selectivity with Pd(OAc)₂, using acetic acid as a solvent can be beneficial.[2]- The choice of ligand can significantly influence regioselectivity; for instance, bulky ligands might favor functionalization at less sterically hindered positions.[1]- Screen different solvents, as they can influence the coordination of the catalyst and the substrate.
- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.- Verify the purity of reagents and solvents.- Confirm that the chosen catalyst system is suitable for the specific C-H bond being targeted.
Experimental Protocol: Palladium-Catalyzed C8-Selective Arylation of Quinoline N-Oxide
This protocol is adapted from a method describing the C8-arylation of quinoline N-oxides.[2]
Materials:
Quinoline N-oxide
Iodoarene
Pd(OAc)₂
Acetic acid (solvent)
Water
Procedure:
To a reaction vessel, add quinoline N-oxide (1.0 equiv.), iodoarene (1.5 equiv.), and Pd(OAc)₂ (5 mol%).
Add a mixture of acetic acid and water as the solvent.
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 120 °C) with stirring.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature.
Perform an appropriate work-up, which may include dilution with an organic solvent, washing with a basic aqueous solution to neutralize the acetic acid, and purification by column chromatography.
Catalyst Selection Workflow for C-H Functionalization
Caption: Decision-making workflow for catalyst and strategy selection in quinoline C-H functionalization.
II. Hydrogenation
The selective hydrogenation of the quinoline core is crucial for producing tetrahydroquinolines, which are important scaffolds in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in the hydrogenation of quinolines?
A1: A primary challenge is catalyst deactivation caused by the strong coordination of the nitrogen atom in the quinoline or the resulting tetrahydroquinoline to the active sites of the metal catalyst.[5] Another challenge is achieving selective hydrogenation of either the pyridine or the benzene ring.
Q2: Which catalysts are typically used for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines?
A2: Palladium-based catalysts (e.g., Pd/C, Al₂O₃–Pd–D/Ni) are commonly used.[5] Iron-based catalysts have also been developed as a more sustainable alternative.[6][7][8] Supported gold catalysts have been shown to be effective and can tolerate various functional groups.[9][10]
Q3: Is it possible to selectively hydrogenate the benzene ring of quinoline?
A3: Yes, under certain conditions, such as using a PtO₂ catalyst in trifluoroacetic acid, the benzene ring can be selectively hydrogenated to yield 5,6,7,8-tetrahydroquinoline.[11]
Troubleshooting Guide: Hydrogenation
Problem
Possible Cause
Suggested Solution
Low or No Conversion
- Catalyst poisoning- Insufficient hydrogen pressure- Low reaction temperature
- Ensure high-purity quinoline substrate to avoid impurities that can poison the catalyst.- Increase the hydrogen pressure within safe limits for the reactor.- Increase the reaction temperature; some catalysts require elevated temperatures for activation.
Catalyst Deactivation
- Strong coordination of nitrogen to the catalyst surface
- Consider using a catalyst support that mitigates this interaction, such as tannin-grafted collagen fibers.- Employ a catalyst system known for its robustness, like certain hierarchical nickel foam-based catalysts.[5]
Poor Selectivity (over-hydrogenation or wrong ring hydrogenation)
- Catalyst is too active- Inappropriate catalyst choice
- Lower the reaction temperature and/or hydrogen pressure.- For 1,2,3,4-tetrahydroquinoline, choose a catalyst known for this selectivity, such as Al₂O₃–Pd–D/Ni.[5]- For 5,6,7,8-tetrahydroquinoline, switch to a platinum-based catalyst in an acidic medium.[11]
Experimental Protocol: Selective Hydrogenation of Quinolines using a Heterogeneous Iron Catalyst
This protocol is based on a method for the selective hydrogenation of substituted quinolines.[7][8]
Materials:
Substituted quinoline
Fe(1)/L4(4.5)@C-800 catalyst (a specific N-doped carbon-modified iron catalyst)
Isopropanol (iPrOH)
Water
Hydrogen gas
Procedure:
In a high-pressure autoclave, combine the substituted quinoline (0.32–0.50 mmol) and the Fe(1)/L4(4.5)@C-800 catalyst (10 mol% Fe).
Add a 3:1 mixture of iPrOH/H₂O (2–2.5 mL).
Seal the autoclave, purge with hydrogen gas, and then pressurize to 4–5 MPa.
Heat the reaction mixture to 130–150 °C with stirring for the required time (e.g., 70-72 hours).
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
The catalyst can be recovered by filtration or centrifugation.
The product can be isolated from the filtrate by removal of the solvent and purified if necessary.
Hydrogenation Catalyst Performance Data
Catalyst
Substrate
Product
Conversion (%)
Selectivity (%)
Conditions
Al₂O₃–Pd–D/Ni
Quinoline
1,2,3,4-Tetrahydroquinoline
>99
>99
6 bar H₂, 100 °C, 18 h, EtOH
Fe(1)/L4(4.5)@C-800
Quinaldine
1,2,3,4-Tetrahydroquinaldine
>98 (isolated yield)
High
4-5 MPa H₂, 130-150 °C, iPrOH/H₂O
Au/TiO₂
6-Chloroquinoline
6-Chloro-1,2,3,4-tetrahydroquinoline
100
High (no dehalogenation)
Mild conditions (e.g., 25 °C)
PtO₂
Quinoline
5,6,7,8-Tetrahydroquinoline
Major product (70%)
High for benzene ring
12 N HCl, H₂
III. Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Cross-coupling reactions are indispensable for introducing aryl, alkynyl, and amino groups to the quinoline core, often at halogenated positions.
Frequently Asked Questions (FAQs)
Q1: What is a common issue in Suzuki-Miyaura coupling of haloquinolines?
A1: Low yields are a frequent problem, which can be caused by several factors including catalyst deactivation, homo-coupling of the boronic acid, or incomplete reaction.[10][12] The choice of palladium source, ligand, base, and solvent system is critical for success.[12][13]
Q2: What are the key parameters to control in a Sonogashira coupling with a haloquinoline?
A2: The reaction is sensitive to the choice of palladium and copper catalysts, the base (typically an amine like triethylamine or diisopropylamine), and the solvent.[14][15] Running the reaction under an inert atmosphere is crucial to prevent the undesired Glaser-Hay homocoupling of the alkyne.[16]
Q3: How do I choose the right ligand for a Buchwald-Hartwig amination of a chloroquinoline?
A3: The choice of ligand is highly dependent on the nature of the amine nucleophile.[17] For primary amines, bulky biaryl phosphine ligands like XPhos or BrettPhos are often effective.[17] For more challenging couplings, a screening of different ligands may be necessary.[18]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem
Possible Cause
Suggested Solution
Low Yield
- Inactive catalyst- Protodeboronation of boronic acid- Homocoupling side reactions
- Use a more active pre-catalyst or a combination of Pd source and ligand (e.g., Pd₂(dba)₃/P(t-Bu)₃).[19]- Use a stronger base or anhydrous conditions to minimize protodeboronation.- Ensure the reaction is thoroughly degassed to prevent oxygen-mediated side reactions.[12]
Incomplete Reaction
- Poor reactivity of the haloquinoline (Cl < Br < I)- Insufficient temperature
- For chloroquinolines, a more electron-rich and bulky ligand may be required.[10]- Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or DMF.
Sonogashira Coupling
| Problem | Possible Cause | Suggested Solution |
| :--- | Low Yield | - Catalyst deactivation- Low reaction temperature | - Ensure all reagents and solvents are dry and degassed.- For aryl bromides, a higher temperature (e.g., 80-100 °C) may be necessary.[14]- Consider using a more robust ligand like dppf.[14] |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen | - Rigorously exclude air by using Schlenk techniques or a glovebox.- Consider a copper-free Sonogashira protocol.[16][20] |
| No Reaction with Volatile Alkyne | - Loss of the alkyne from the reaction mixture | - If using a low-boiling alkyne like TMS-acetylene, perform the reaction in a sealed tube to prevent its evaporation.[15] |
Buchwald-Hartwig Amination
Problem
Possible Cause
Suggested Solution
Low Yield
- Inappropriate ligand-base combination- Catalyst inhibition by substrate or product
- Screen different bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[17]- Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[17]- Ensure the correct stoichiometry of reagents.
Side Reactions (e.g., hydrodehalogenation)
- Presence of water or other protic sources- Unstable catalyst complex
- Use anhydrous solvents and reagents.- A side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination.[21] Choosing the right ligand can help suppress this.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline
To an oven-dried Schlenk flask, add the bromoquinoline (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and the base (e.g., K₂CO₃ or KF, 3.0 equiv.).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or GC).
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Chloroquinoline
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 palladacycle, 1-3 mol%), the phosphine ligand (e.g., XPhos, 1.5-4 mol%), and the base (e.g., NaOtBu, 2.0 equiv.) to a reaction vessel.
Add the solvent (e.g., toluene or dioxane).
Add the chloroquinoline (1.0 equiv.) and the amine (1.5 equiv.).
Seal the vessel and heat with stirring (e.g., at reflux) for the required time (typically 6-24 hours).
Cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
Purify the product by column chromatography.
Cross-Coupling Catalyst and Ligand Selection Guide
Technical Support Center: Late-Stage Functionalization of Complex Quinolines
Welcome to the technical support center for the late-stage functionalization of complex quinoline scaffolds. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scie...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the late-stage functionalization of complex quinoline scaffolds. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter.
Issue 1: Poor or No Reaction Conversion
Question: My late-stage C-H functionalization reaction on a complex quinoline substrate is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in late-stage quinoline functionalization can stem from several factors. Here's a systematic troubleshooting approach:
Catalyst Activity:
Deactivation: The catalyst, often a transition metal complex, may be deactivated by other functional groups present in your complex molecule. Nitrogen-containing heterocycles, for instance, can sometimes inhibit catalyst activity.[1] Consider performing a test reaction with a simpler quinoline to confirm catalyst viability.
Oxidant/Reductant Incompatibility: If your reaction requires an oxidant or reductant, ensure it is compatible with both your substrate and catalyst. Some oxidants can degrade the substrate or catalyst.
Reaction Conditions:
Temperature: While milder conditions are desirable for late-stage functionalization, some C-H activation steps have a significant activation barrier.[2][3] A careful, stepwise increase in temperature may be necessary. Monitor for substrate degradation at higher temperatures.
Solvent: The choice of solvent is critical. It must solubilize all components and not interfere with the reaction. Aprotic polar solvents are common, but you may need to screen a panel of solvents to find the optimal one.
Substrate Reactivity:
Steric Hindrance: The target C-H bond might be sterically inaccessible, particularly at positions like C8.[4] If possible, modify the substrate to reduce steric bulk near the reaction site or choose a catalyst with a smaller ligand sphere.
Electronic Effects: The electronic nature of your quinoline's substituents can significantly impact reactivity. Electron-withdrawing groups can deactivate the ring towards certain functionalizations.
A general troubleshooting workflow for this issue is outlined below:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Lack of Regioselectivity
Question: I am observing a mixture of regioisomers in my quinoline functionalization reaction. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a primary challenge in quinoline functionalization due to the presence of multiple C-H bonds with varying reactivity.[5] Here are strategies to enhance regioselectivity:
Directing Groups: The use of a directing group is a powerful strategy to guide the functionalization to a specific position. For example, using quinoline N-oxides can direct functionalization to the C2 or C8 positions.[2][4] The choice of directing group is crucial and depends on the desired position of functionalization.
Catalyst and Ligand Choice: The catalyst and its associated ligands play a critical role in determining regioselectivity.[4]
For instance, rhodium and cobalt catalysts have shown high selectivity for the C8 position when using quinoline N-oxides.[4]
The steric and electronic properties of the ligands can be tuned to favor a specific regioisomer. A bulkier ligand may favor functionalization at a less hindered position.
Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling regioselectivity.
C-H Activation: In transition metal-catalyzed C-H activation, the regioselectivity is often governed by the formation of a stable metallacyclic intermediate.[2]
Radical Reactions: In radical-mediated processes, the selectivity is influenced by the relative stability of the resulting radical intermediates.[4]
Dearomatization-Rearomatization: Some methods proceed through a dearomatization of the quinoline ring, followed by a regioselective functionalization and subsequent rearomatization.[6][7]
The diagram below illustrates how different strategies can influence the position of functionalization on the quinoline core.
Caption: Strategies to control regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for late-stage functionalization on the quinoline ring and why?
A1: The most commonly targeted positions for late-stage functionalization are C2, C3, and C8. The reactivity of these positions is influenced by both electronic effects from the nitrogen atom and the potential for directed metalation.
C2-Position: This position is electronically activated due to its proximity to the nitrogen atom, making it susceptible to nucleophilic attack and facilitating C-H activation.[5]
C8-Position: Functionalization at this position is often achieved through chelation assistance, where a directing group on the nitrogen (like in an N-oxide) coordinates to a metal catalyst, bringing it into proximity with the C8-H bond.[4] However, this position can be sterically hindered.[4]
C3-Position: This position is less electronically perturbed by the nitrogen atom and can be targeted through different mechanistic pathways, such as radical or dearomative-rearomative strategies.[4][6]
Q2: How can I functionalize a quinoline that is sensitive to harsh reaction conditions?
A2: Many modern methods have been developed to address the challenge of functionalizing sensitive quinoline substrates under mild conditions.[3]
Photocatalysis: Light-mediated reactions often proceed at room temperature and can offer high selectivity.[4]
Metal-Free Reactions: A number of metal-free protocols have been developed, avoiding potential issues of metal contamination and harsh ligands.[3][4]
Enzyme-Catalyzed Reactions: Biocatalysis can provide exquisite selectivity under very mild, aqueous conditions, although its scope is currently more limited.
Q3: My complex quinoline has multiple nitrogen-containing functional groups. How does this affect late-stage functionalization?
A3: The presence of multiple nitrogen atoms can complicate late-stage functionalization in several ways:
Catalyst Inhibition: As mentioned, Lewis basic nitrogen atoms can coordinate to the metal catalyst and inhibit its activity.[1]
Competing Reactivity: Other nitrogen heterocycles in your molecule may also undergo C-H functionalization, leading to a mixture of products.
Protecting Groups: It may be necessary to use protecting groups on some of the nitrogen atoms to prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable.
Quantitative Data Summary
The following table summarizes representative yields for different late-stage functionalization reactions on quinoline scaffolds. Note that yields are highly substrate-dependent.
Protocol 1: General Procedure for Rh(III)-Catalyzed C8-Alkylation of Quinoline N-Oxides
This protocol is a representative example based on methodologies described in the literature.[4]
Reaction Setup: To an oven-dried reaction vessel, add the quinoline N-oxide substrate (1.0 equiv), the alkylating agent (e.g., maleimide, 1.2 equiv), the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 10 mol%).
Solvent Addition: Add a suitable solvent (e.g., DCE, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C8-alkylated quinoline.
The workflow for this experimental protocol is as follows:
Quantitative Analysis of 3-(Trifluoromethyl)quinolin-4-amine: A Comparative Guide to LC-MS/MS and HPLC-UV Methods
For Researchers, Scientists, and Drug Development Professionals The accurate quantification of 3-(Trifluoromethyl)quinolin-4-amine, a crucial scaffold in pharmaceutical development due to the recognized role of trifluoro...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-(Trifluoromethyl)quinolin-4-amine, a crucial scaffold in pharmaceutical development due to the recognized role of trifluoromethyl groups in enhancing metabolic stability and bioactivity, necessitates robust and sensitive analytical methodologies.[1][2] This guide provides a comprehensive comparison of two common analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document outlines detailed experimental protocols for both methods and presents a comparative summary of their performance characteristics. The information herein is based on established analytical practices for structurally related quinoline derivatives and aromatic amines.
Method Comparison at a Glance
The choice of analytical method is contingent on the specific requirements of the study, such as the need for high sensitivity and selectivity versus simplicity and cost-effectiveness. LC-MS/MS is generally superior for bioanalytical applications requiring low detection limits, while HPLC-UV can be a suitable alternative for the analysis of bulk materials or formulations where concentrations are higher.
Parameter
LC-MS/MS
HPLC-UV
Selectivity
Very High
Moderate to High
Sensitivity
Very High (pg/mL to ng/mL)
Moderate (µg/mL to ng/mL)
Linearity Range
Wide
Moderate
Precision
High (<15% RSD)
High (<15% RSD)
Accuracy
High (85-115%)
High (90-110%)
Sample Throughput
High
Moderate
Cost
High
Low
Matrix Effect
Potential for ion suppression/enhancement
Less susceptible, but matrix interference can occur
Confirmation
High (based on parent/daughter ion transition)
Limited (based on retention time and UV spectrum)
I. LC-MS/MS Method: High Sensitivity and Selectivity
This method is ideal for the quantification of 3-(Trifluoromethyl)quinolin-4-amine in complex biological matrices such as plasma, urine, or tissue homogenates, where high sensitivity and specificity are paramount.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase starting composition.
2. Liquid Chromatography
HPLC System: Agilent 1290 Infinity II LC or equivalent.
Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient Elution:
0-0.5 min: 10% B
0.5-3.0 min: 10-90% B
3.0-3.5 min: 90% B
3.5-3.6 min: 90-10% B
3.6-5.0 min: 10% B (re-equilibration)
Injection Volume: 5 µL.
Column Temperature: 40°C.
3. Tandem Mass Spectrometry
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
Analyte (3-(Trifluoromethyl)quinolin-4-amine): Precursor Ion (Q1) m/z 213.1 -> Product Ion (Q3) m/z 193.1 (loss of HF) and m/z 144.1 (fragmentation of the quinoline ring). The fragmentation of the quinoline ring is a known pattern for such compounds.[3][4]
Internal Standard: To be determined based on the chosen standard.
Gas Temperature: 325°C.
Gas Flow: 10 L/min.
Nebulizer Pressure: 45 psi.
Sheath Gas Temperature: 350°C.
Sheath Gas Flow: 12 L/min.
Capillary Voltage: 3500 V.
LC-MS/MS Workflow Diagram
Caption: Workflow for the quantification of 3-(Trifluoromethyl)quinolin-4-amine by LC-MS/MS.
II. HPLC-UV Method: A Cost-Effective Alternative
For applications where the concentration of 3-(Trifluoromethyl)quinolin-4-amine is relatively high, such as in the analysis of pharmaceutical formulations or for in-process control during synthesis, HPLC with UV detection offers a reliable and more economical alternative.[5][6]
Experimental Protocol
1. Sample Preparation
For Formulations: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
For Bulk Material: Prepare a stock solution by accurately weighing the compound and dissolving it in a suitable solvent. Further dilute to the desired concentrations for the calibration curve.
2. High-Performance Liquid Chromatography
HPLC System: Agilent 1260 Infinity II LC or equivalent with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.0) (e.g., 60:40 v/v).[5]
Flow Rate: 1.0 mL/min.
Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 230-280 nm for quinoline derivatives).
Injection Volume: 20 µL.
Column Temperature: 30°C.
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of 3-(Trifluoromethyl)quinolin-4-amine by HPLC-UV.
Conclusion
The choice between LC-MS/MS and HPLC-UV for the quantification of 3-(Trifluoromethyl)quinolin-4-amine should be guided by the specific analytical requirements. For trace-level quantification in complex matrices, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. For the analysis of higher concentration samples where cost and simplicity are important factors, HPLC-UV provides a robust and reliable alternative. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of the most appropriate analytical method for their needs.
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated versus Non-Fluorinated Quinolines
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated quinolines, supported by experimental data, to illuminate the profound impact of fluorination on therapeutic potential.
The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of fluorine atoms into the quinoline structure can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often translate into enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide delves into a comparative analysis of fluorinated and non-fluorinated quinoline derivatives across key biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Comparative Anticancer Activity
Fluorination has been shown to significantly enhance the anticancer activity of quinoline derivatives. The introduction of fluorine can lead to more potent inhibition of cancer cell proliferation and induction of apoptosis.
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Quinolines (IC50 values in µM)
Showed greatest antiproliferative activity compared to 5-FU[5]
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated quinolines) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental workflow for the MTT assay.
Comparative Antimicrobial Activity
Fluorinated quinolones, a major class of antibiotics, generally exhibit superior antimicrobial activity compared to their non-fluorinated counterparts. The fluorine atom at the C-6 position is a key determinant of their broad-spectrum antibacterial efficacy.
Table 2: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Quinolines (MIC values in µg/mL)
Serial Dilution: Perform serial dilutions of the test compounds (fluorinated and non-fluorinated quinolines) in a suitable broth medium in a 96-well microtiter plate.
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental workflow for the MIC assay.
Comparative Enzyme Inhibitory Activity
Quinolines can inhibit a variety of enzymes, and fluorination often enhances this inhibitory activity. The electronic effects of fluorine can lead to stronger interactions with the enzyme's active site.
Table 3: Comparative Enzyme Inhibitory Activity of Fluorinated vs. Non-Fluorinated Quinolines (IC50 values in µM)
Quinolone derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. Key targets include receptor tyrosine kinases like c-Met, VEGF, and EGF receptors, which are often overexpressed in tumors. Inhibition of these receptors disrupts downstream signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, ultimately leading to decreased cell proliferation, angiogenesis, and induction of apoptosis.
Simplified signaling pathway inhibited by quinoline derivatives.
Conclusion
The strategic incorporation of fluorine into the quinoline scaffold is a powerful strategy for enhancing biological activity. The data presented in this guide clearly demonstrates that fluorinated quinolines often exhibit superior anticancer and antimicrobial properties compared to their non-fluorinated analogs. This is largely attributed to the unique electronic properties of fluorine, which can improve metabolic stability, increase binding affinity to target enzymes and receptors, and favorably alter pharmacokinetic profiles. While non-fluorinated quinolines also possess significant biological activities, fluorination provides a valuable tool for medicinal chemists to fine-tune the pharmacological properties of this versatile heterocyclic system, leading to the development of more potent and effective therapeutic agents. Further research into the structure-activity relationships of fluorinated quinolines will undoubtedly continue to yield novel drug candidates with improved clinical outcomes.
Comparative Analysis of 3-(Trifluoromethyl)quinolin-4-amine Derivatives: A Crystallographic and In Vitro Perspective
A comprehensive guide for researchers and drug development professionals on the structural and anticancer properties of 3-(Trifluoromethyl)quinolin-4-amine derivatives and their analogs. This report details their X-ray c...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive guide for researchers and drug development professionals on the structural and anticancer properties of 3-(Trifluoromethyl)quinolin-4-amine derivatives and their analogs. This report details their X-ray crystal structures, compares their in vitro anticancer activity, and outlines the experimental protocols utilized for these characterizations.
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. This guide focuses on 3-(Trifluoromethyl)quinolin-4-amine derivatives and their structural analogs, providing a comparative analysis of their X-ray crystal structures and their efficacy as potential anticancer agents. A key signaling pathway often implicated in the anticancer mechanism of quinoline derivatives is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and growth.[2][3][4]
Comparative Analysis of Anticancer Activity
The in vitro anticancer activity of 2-(Trifluoromethyl)quinolin-4-amine derivatives, close analogs of the title compounds, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency and are summarized in the table below. These compounds demonstrate significant cytotoxic effects, with some derivatives showing higher potency than the established anticancer agent Combretastatin A-4 in certain cell lines.[5]
Compound ID
PC3 (Prostate Cancer) IC50 (µM)
K562 (Leukemia) IC50 (µM)
HeLa (Cervical Cancer) IC50 (µM)
5e
0.49
0.08
0.01
5f
-
-
< Combretastatin A-4
5o
-
-
< Combretastatin A-4
Table 1: In vitro anticancer activity of selected 2-(Trifluoromethyl)quinolin-4-amine derivatives.[5] The "-" indicates that the data was not provided in the source.
X-ray Crystal Structure Analysis
Detailed X-ray crystallographic data provides invaluable insights into the three-dimensional arrangement of atoms, bond lengths, and angles, which are critical for understanding structure-activity relationships and for rational drug design. While specific crystallographic information for a series of 3-(Trifluoromethyl)quinolin-4-amine derivatives is not available in a single comparative study, analysis of related structures provides a foundation for understanding their molecular geometry.
For instance, the crystal structure of quinolin-8-yl 4-chlorobenzoate reveals key structural features of the quinoline core. The analysis of this and other similar structures helps in predicting the conformation and potential intermolecular interactions of the 3-(Trifluoromethyl)quinolin-4-amine series.
Parameter
Quinolin-8-yl 4-chlorobenzoate
Crystal System
Monoclinic
Space Group
P2₁/c
Key Interactions
C-H···N, C-H···O, Cl···π, and π···π interactions
Table 2: Crystallographic data for a related quinoline derivative. This data serves as a reference for understanding the structural properties of the quinoline scaffold.[6]
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the molecular structure of crystalline compounds is performed using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of regularly spaced spots is collected on a detector. The angles and intensities of these diffracted X-rays are unique to the compound and are used to calculate a three-dimensional electron density map, from which the atomic structure can be determined.[7][8][9][10][11]
MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells.[12][13][14][15]
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a simplified representation of this pathway and how quinoline inhibitors can interfere with it.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinoline Derivatives.
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anticancer compounds.
General workflow for the development of quinoline-based anticancer agents.
Validating the Mechanism of Action of Trifluoromethyl-Substituted Quinolin-4-amine Analogs as Potent Antitumor Agents
A Comparative Guide for Researchers In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a promising scaffold due to their diverse biological activities. The introduction of a trifluoromet...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers
In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a promising scaffold due to their diverse biological activities. The introduction of a trifluoromethyl (CF3) group can significantly enhance the therapeutic properties of these molecules. This guide provides a comparative analysis of a series of 2-(Trifluoromethyl)quinolin-4-amine analogs, validating their mechanism of action as inhibitors of microtubule polymerization. The data presented here is primarily based on a study by Xu et al. (2023), which details the synthesis and biological evaluation of these compounds.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the development of novel tubulin-targeting anticancer agents.
Comparative Performance of 2-(Trifluoromethyl)quinolin-4-amine Analogs
The antitumor activity of the synthesized 2-(trifluoromethyl)quinolin-4-amine derivatives was evaluated against several human cancer cell lines. A selection of these compounds, including the most potent analog 5e , are compared with the well-known tubulin inhibitor, Combretastatin A-4 (CA-4) .
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for these 2-(trifluoromethyl)quinolin-4-amine analogs is the inhibition of microtubule polymerization. Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis (programmed cell death) in cancer cells.[1]
The representative compound 5e was found to bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[1] This mode of action is similar to that of other well-established anticancer agents like colchicine and combretastatins.
Figure 1. Signaling pathway of 2-(Trifluoromethyl)quinolin-4-amine analogs.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Cell Lines: PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cells.
Procedure:
Cells are seeded in 96-well plates and allowed to adhere overnight.
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
The IC50 values are calculated from the dose-response curves.
Tubulin Polymerization Assay
This in vitro assay measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.
Materials: Purified bovine or porcine tubulin, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), and a fluorescence or absorbance plate reader.
Procedure:
A reaction mixture containing tubulin, GTP, and a fluorescent reporter (or for turbidity measurement) is prepared in a 96-well plate.
The test compounds at various concentrations are added to the wells. A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) are used as controls.
The plate is incubated at 37°C to induce tubulin polymerization.
The increase in fluorescence or absorbance (turbidity) is monitored over time (e.g., 60 minutes).
The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[1]
Figure 2. Workflow for the in vitro tubulin polymerization assay.
Conclusion
The 2-(Trifluoromethyl)quinolin-4-amine scaffold represents a promising framework for the development of novel anticancer agents. The presented data demonstrates that analogs based on this structure, particularly compound 5e , exhibit potent cytotoxic activity against various cancer cell lines. This activity is directly linked to their mechanism of action as inhibitors of tubulin polymerization, placing them in the same class as established clinical and preclinical drugs like colchicine and combretastatin A-4. Further optimization of this scaffold could lead to the development of next-generation microtubule-targeting drugs with improved efficacy and safety profiles.
Unraveling the Potency of Trifluoromethylquinoline Amines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of trifluoromethylquinoline amines, detailing their structure-activity relationships (SAR) in anticancer and...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of trifluoromethylquinoline amines, detailing their structure-activity relationships (SAR) in anticancer and antimalarial applications. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The strategic incorporation of the trifluoromethyl group into the quinoline scaffold has emerged as a powerful approach in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif.[1] The unique electronic properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, leading to improved potency, selectivity, and metabolic stability.[1] This guide delves into the SAR of trifluoromethylquinoline amines, a class of compounds that has demonstrated significant promise as both anticancer and antimalarial agents.
Comparative Analysis of Biological Activity
The biological activity of trifluoromethylquinoline amines is intricately linked to the position and nature of substituents on both the quinoline core and the amine side chain. The following tables summarize the quantitative data from key studies, highlighting the impact of structural modifications on the anticancer and antimalarial efficacy of these compounds.
Anticancer Activity of 2-(Trifluoromethyl)quinolin-4-amine Derivatives
A series of 2-(trifluoromethyl)quinolin-4-amine derivatives have been investigated for their potential as microtubule-targeted anticancer agents.[2] The cytotoxic activity of these compounds was evaluated against several human cancer cell lines, with some derivatives exhibiting potent anti-proliferative effects.
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Key SAR Insights for Anticancer Activity:
The presence of a 2-trifluoromethyl group on the quinoline ring is crucial for the observed cytotoxic activity.
Substitution on the benzylamine moiety at the 4-position of the quinoline ring significantly influences potency.
Electron-withdrawing groups (e.g., fluorine and chlorine) and electron-donating methoxy groups on the benzyl ring can lead to potent anticancer activity, with some compounds surpassing the efficacy of the known tubulin inhibitor, combretastatin A-4.[2]
Antimalarial Activity of Trifluoromethyl- and Bis(trifluoromethyl)quinoline Derivatives
The quinoline scaffold is a cornerstone of antimalarial drug discovery, with the trifluoromethyl group serving as a key substituent to enhance activity, particularly against drug-resistant strains of Plasmodium falciparum.[3][4]
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the parasite population.
Key SAR Insights for Antimalarial Activity:
The presence of two trifluoromethyl groups at positions 2 and 8 of the quinoline ring generally leads to higher in vitro antimalarial activity compared to compounds with a single trifluoromethyl group.[4]
The nature of the side chain at the 4-position of the quinoline ring is a critical determinant of antimalarial potency.
The mechanism of action for some of these compounds is believed to involve intercalation with parasite DNA.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
Cell Culture: Human cancer cell lines (e.g., PC3, K562, HeLa) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
Compound Treatment: The trifluoromethylquinoline amine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.
Reagent Preparation: Purified bovine or porcine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). A GTP stock solution (e.g., 10 mM) is also prepared.
Reaction Mixture: The reaction mixture is prepared on ice and typically contains tubulin (e.g., 2 mg/mL), GTP (e.g., 1 mM), and the test compound at various concentrations. A fluorescence reporter, such as DAPI, which preferentially binds to polymerized tubulin, can be included.
Initiation of Polymerization: The reaction is initiated by transferring the 96-well plate containing the reaction mixtures to a pre-warmed (37°C) fluorescence plate reader.
Monitoring Polymerization: The increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) is monitored over time (e.g., every 30 seconds for 60-90 minutes).
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to that of a vehicle control (e.g., DMSO). Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are often used as positive controls.
In Vitro Antimalarial Assay (SYBR Green I-based)
This fluorescence-based assay is a widely used method for determining the susceptibility of Plasmodium falciparum to antimalarial drugs.
Parasite Culture: Chloroquine-sensitive (e.g., 3D7, D10) or chloroquine-resistant (e.g., K1, W2) strains of P. falciparum are maintained in continuous in vitro culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum or Albumax.
Drug Plate Preparation: The trifluoromethylquinoline amine derivatives are serially diluted in culture medium in a 96-well plate.
Parasite Inoculation: Asynchronous or synchronized (ring-stage) parasite cultures with a parasitemia of ~0.5-1% and a hematocrit of 2% are added to the drug-containing wells.
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
Fluorescence Measurement: The plates are incubated in the dark at room temperature for 1-2 hours, and the fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. The IC₅₀ values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape
To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Hypothetical signaling pathway for tubulin polymerization inhibitors.
Caption: Logical relationship between structural modifications and biological activity.
Comparative Efficacy Analysis of 3-(Trifluoromethyl)quinolin-4-amine and Chloroquine: A Data-Driven Guide
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies evaluating the efficacy of 3-(Trifluoromethyl)quinolin-4-amine against the established antimalarial drug,...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies evaluating the efficacy of 3-(Trifluoromethyl)quinolin-4-amine against the established antimalarial drug, chloroquine. While numerous quinoline derivatives have been synthesized and assessed for a range of therapeutic activities, including antimalarial and anticancer properties, specific experimental data on the biological activity of 3-(Trifluoromethyl)quinolin-4-amine remains elusive in the public domain.
This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required for a robust evaluation. We will also discuss the known properties of chloroquine and the potential therapeutic relevance of trifluoromethylated quinoline compounds based on existing research of structurally related molecules.
Chloroquine: A Benchmark for Antimalarial Efficacy
Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of antimalarial therapy for decades. Its primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death.
Key Efficacy Parameters for Chloroquine:
In vitro activity: Chloroquine typically exhibits potent activity against chloroquine-sensitive strains of Plasmodium falciparum, with IC50 values often in the nanomolar range.
In vivo activity: It has demonstrated high efficacy in animal models of malaria and in clinical use in regions without widespread chloroquine resistance.
The Potential of Trifluoromethylated Quinoline Derivatives
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly alter their physicochemical and biological properties. This includes increased metabolic stability, enhanced membrane permeability, and stronger binding interactions with target proteins. Research into various trifluoromethylated quinoline derivatives has shown promise in several therapeutic areas:
Antimalarial Activity: Derivatives with trifluoromethyl groups at other positions on the quinoline ring have been synthesized and, in some cases, have shown significant antimalarial activity, occasionally against chloroquine-resistant parasite strains.
Anticancer Activity: Certain trifluoromethyl-substituted quinolines have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.
Proposed Framework for a Comparative Efficacy Study
To facilitate a direct and meaningful comparison between 3-(Trifluoromethyl)quinolin-4-amine and chloroquine, a series of standardized in vitro and in vivo experiments would be necessary.
Table 1: Proposed In Vitro Antimalarial Efficacy Comparison
Compound
P. falciparum Strain (Chloroquine-Sensitive) IC50 (nM)
P. falciparum Strain (Chloroquine-Resistant) IC50 (nM)
Cytotoxicity (CC50) on a Mammalian Cell Line (e.g., HEK293) (µM)
Selectivity Index (CC50/IC50)
3-(Trifluoromethyl)quinolin-4-amine
Data Not Available
Data Not Available
Data Not Available
Data Not Available
Chloroquine
Literature Value
Literature Value
Literature Value
Literature Value
Experimental Protocols
1. In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against P. falciparum.
Methodology:
P. falciparum cultures (both chloroquine-sensitive and -resistant strains) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
Asynchronous parasite cultures are synchronized to the ring stage.
The compounds are serially diluted in 96-well plates.
Infected erythrocytes are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
After incubation, the plates are frozen to lyse the erythrocytes.
SYBR Green I lysis buffer is added, and the plates are incubated in the dark.
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
IC50 values are calculated by non-linear regression analysis of the dose-response curves.
2. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of the compounds on a mammalian cell line.
Methodology:
A mammalian cell line (e.g., HEK293) is seeded in 96-well plates and allowed to adhere overnight.
The compounds are serially diluted and added to the cells.
Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
After further incubation, the formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
Absorbance is measured at ~570 nm.
CC50 values are calculated from the dose-response curves.
Visualizing the Research Workflow
A clear experimental workflow is crucial for conducting these comparative studies.
Caption: Experimental workflow for the comparative in vitro efficacy assessment.
Signaling Pathway of Chloroquine in Malaria
The established mechanism of action of chloroquine provides a basis for understanding how related compounds might function.
Caption: Chloroquine's mechanism of action in the malaria parasite.
Conclusion
While the therapeutic potential of 3-(Trifluoromethyl)quinolin-4-amine remains to be elucidated, the framework presented here provides a clear path for its evaluation against the well-characterized antimalarial drug, chloroquine. The synthesis and subsequent biological screening of this compound are essential next steps to determine its efficacy and potential as a novel therapeutic agent. Researchers in the field of drug development are encouraged to pursue these investigations to expand the arsenal of compounds available for combating infectious diseases and cancer.
Validation
Comparative Guide to Analytical Standards for 3-(Trifluoromethyl)quinolin-4-amine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of commercially available analytical standards for 3-(Trifluoromethyl)quinolin-4-amine and its putative metab...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available analytical standards for 3-(Trifluoromethyl)quinolin-4-amine and its putative metabolites. The information presented is intended to assist researchers in selecting appropriate reference materials for quantitative and qualitative analysis in various stages of drug development and metabolism studies.
Introduction
3-(Trifluoromethyl)quinolin-4-amine is a quinoline derivative with potential applications in pharmaceutical research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This guide outlines the available analytical standards for the parent compound and its likely metabolites, based on established metabolic pathways of similar compounds.
Commercial Availability of Analytical Standards
A key aspect of accurate bioanalysis is the availability of high-purity analytical standards. The following table summarizes the currently available standard for the parent compound.
Note: At the time of publication, dedicated analytical standards for the potential metabolites of 3-(Trifluoromethyl)quinolin-4-amine were not found to be commercially available. Researchers may need to consider custom synthesis for these compounds.
Hypothesized Metabolic Pathways
Based on the known metabolism of structurally related compounds such as 4-aminoquinolines and trifluoromethylated aromatic compounds, the primary metabolic pathways for 3-(Trifluoromethyl)quinolin-4-amine are likely to involve Phase I and Phase II reactions.
Phase I Metabolism:
Hydroxylation: The quinoline ring is susceptible to aromatic hydroxylation, a common metabolic transformation.
N-Oxidation: The exocyclic amino group can undergo oxidation to form an N-oxide metabolite.
Phase II Metabolism:
Glucuronidation and Sulfation: The hydroxylated metabolites and the parent amine can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
The following diagram illustrates the hypothesized metabolic pathways.
Caption: Hypothesized metabolic pathway of 3-(Trifluoromethyl)quinolin-4-amine.
Experimental Protocols for Analysis
The following are examples of analytical methodologies that can be adapted for the quantification of 3-(Trifluoromethyl)quinolin-4-amine and its potential metabolites in biological matrices.
High-Performance Liquid Chromatography (HPLC) Method for 4-Aminoquinoline Derivatives
This method is suitable for the separation and quantification of 4-aminoquinoline compounds and can be optimized for 3-(Trifluoromethyl)quinolin-4-amine.
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength determined by the maximum absorbance of the analyte (typically around 254 nm or 340 nm for quinoline derivatives).
Sample Preparation: Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant. Solid-phase extraction (SPE) may be employed for cleaner samples and lower detection limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Trifluoromethylated Anilines
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of metabolites at low concentrations in complex biological matrices.
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC or UHPLC system.
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.
Column: A C18 or similar reverse-phase column with appropriate dimensions for the LC system (e.g., 2.1 x 50 mm, 1.8 µm for UHPLC).
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
Flow Rate: 0.2 - 0.5 mL/min for UHPLC.
Mass Spectrometry Parameters:
Scan Type: Multiple Reaction Monitoring (MRM).
Precursor and Product Ions: These need to be determined by direct infusion of the analytical standard for the parent compound and synthesized standards for the metabolites. The trifluoromethyl group often results in a characteristic neutral loss of CF3 (69 Da).
Collision Energy and other MS parameters: Optimized for each specific analyte.
Sample Preparation: Similar to HPLC, protein precipitation or SPE is recommended.
The following diagram illustrates a general experimental workflow for the analysis of 3-(Trifluoromethyl)quinolin-4-amine and its metabolites.
Caption: General experimental workflow for bioanalysis.
Conclusion
This guide provides a starting point for researchers working with 3-(Trifluoromethyl)quinolin-4-amine. While a commercial standard for the parent compound is available, the lack of readily available standards for its potential metabolites presents a challenge. The hypothesized metabolic pathways and suggested analytical methods offer a framework for developing robust bioanalytical assays. It is recommended that researchers invest in the custom synthesis of key metabolite standards to ensure accurate and reliable quantitative data in their studies.
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-(Trifluoromethyl)quinolin-4-amine-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of inhibitors b...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of inhibitors based on the 3-(trifluoromethyl)quinolin-4-amine scaffold, offering insights into their potential as targeted therapeutic agents. By presenting supporting experimental data from advanced profiling platforms, this document aims to facilitate informed decisions in drug discovery and development.
At the core of targeted cancer therapy lies the challenge of designing inhibitors that potently engage their intended kinase targets while minimizing off-target effects that can lead to toxicity and undesirable side effects. The 3-(trifluoromethyl)quinolin-4-amine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. The inclusion of the trifluoromethyl group can significantly alter the physicochemical properties of the molecule, potentially influencing its binding affinity and selectivity across the human kinome.
This guide delves into the cross-reactivity profiles of representative compounds from this class, comparing them against established kinase inhibitors. The data presented herein is derived from widely accepted experimental methodologies, providing a foundation for objective comparison.
Kinase Inhibition Profile: A Comparative Analysis
To illustrate the selectivity of trifluoromethyl-substituted quinoline inhibitors, we present data for a representative compound, a 6-trifluoromethyl quinoline analog, which shares the core trifluoromethyl-quinoline structure. While not a 4-amino substituted quinoline, its profile provides valuable insights into the potential selectivity of this class of compounds. The inhibitory activities were assessed against a panel of kinases, with a focus on Cyclin G-associated kinase (GAK) and Protein Kinase Novel 3 (PKN3). For comparison, we include data for well-established, FDA-approved kinase inhibitors known to target common oncogenic pathways.
Compound/Inhibitor
Target Kinase
IC50 / Ki (nM)
Profiling Method
6-(Trifluoromethyl)quinoline Analog
GAK
3.9 (Ki)
FRET-based assay
PKN3
280 (IC50)
FRET-based assay
Gefitinib
EGFR
2-37
Biochemical assays
VEGFR2
>10,000
Biochemical assays
Sunitinib
VEGFR2
2
Biochemical assays
PDGFRβ
2
Biochemical assays
KIT
1
Biochemical assays
FLT3
1
Biochemical assays
RET
3
Biochemical assays
CSF1R
1
Biochemical assays
Crizotinib
c-MET
8
Biochemical assays
ALK
20
Biochemical assays
ROS1
1.7
Biochemical assays
Table 1: Comparative inhibitory activity of a 6-(trifluoromethyl)quinoline analog and approved kinase inhibitors against selected targets. IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibition constant.
Experimental Protocols
The determination of kinase inhibitor selectivity and cross-reactivity relies on robust and reproducible experimental methods. The two primary techniques detailed below, the ADP-Glo™ Kinase Assay and Chemoproteomics-based Profiling (e.g., KINOMEscan®), are industry standards for generating the quantitative data presented in this guide.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate light, and the luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
Protocol Outline:
Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate at room temperature for 30-60 minutes.
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration.
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Chemoproteomics platforms, such as KINOMEscan®, provide a comprehensive assessment of inhibitor selectivity by measuring the binding of a compound to a large panel of kinases.
Principle: This is a competition binding assay. An immobilized, active-site directed ligand is used to capture kinases from a DNA-tagged kinase library. The test inhibitor is added in solution and competes with the immobilized ligand for binding to the kinases. The amount of each kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tags. A lower amount of captured kinase in the presence of the inhibitor indicates stronger binding.
Protocol Outline:
Assay Preparation: A library of human kinases, each tagged with a unique DNA identifier, is utilized.
Competition Binding: The test inhibitor is incubated with the kinase library in the presence of an immobilized, broad-spectrum kinase inhibitor (the active-site directed ligand).
Affinity Capture: The mixture is applied to a solid support that binds the immobilized ligand, capturing the kinases that are not inhibited by the test compound.
Quantification: The amount of each kinase bound to the solid support is determined by qPCR using the unique DNA tags.
Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test inhibitor. These values can be used to generate a comprehensive cross-reactivity profile and to calculate dissociation constants (Kd) for the interactions.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate key signaling pathways often targeted by quinoline-based inhibitors and a typical experimental workflow for cross-reactivity profiling.
Kinase inhibitor profiling workflow.
Simplified EGFR signaling cascade.
Simplified VEGFR signaling cascade.
Validation
Comparative Docking Analysis of 3-(Trifluoromethyl)quinolin-4-amine Across Diverse Enzyme Active Sites
A Representative In Silico Study This guide presents a representative comparative molecular docking study of 3-(Trifluoromethyl)quinolin-4-amine, a synthetic compound of interest in medicinal chemistry, against the activ...
Author: BenchChem Technical Support Team. Date: November 2025
A Representative In Silico Study
This guide presents a representative comparative molecular docking study of 3-(Trifluoromethyl)quinolin-4-amine, a synthetic compound of interest in medicinal chemistry, against the active sites of several key enzymes implicated in various diseases. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antiviral effects, often through the inhibition of specific enzymes.[1][2][3] This document provides an objective comparison of the compound's predicted binding affinities across different enzyme classes, supported by a detailed experimental protocol and visualizations of the underlying biological pathways and computational workflows.
Comparative Binding Affinity Analysis
Molecular docking simulations were performed to predict the binding affinity of 3-(Trifluoromethyl)quinolin-4-amine with three distinct enzymes: Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy[4]; BRAF kinase, another crucial oncogene[5][6]; and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase, a central regulator of angiogenesis.[7][8] The docking scores, representing the estimated free energy of binding (in kcal/mol), are summarized in the table below. Lower docking scores indicate a higher predicted binding affinity.
Target Enzyme
PDB ID
Ligand Docking Score (kcal/mol)
Key Interacting Residues (Predicted)
EGFR Kinase
2J6M
-8.5
Met793, Leu718, Gly796
BRAF Kinase
4YHT
-7.9
Cys532, Trp531, Leu514
VEGFR2 Kinase
4ASD
-8.2
Cys919, Phe1047, Asp1046
Experimental Protocols
The following protocol outlines the standardized methodology employed for the comparative molecular docking studies.
Protein Preparation
The three-dimensional crystal structures of the target enzymes (EGFR, BRAF, and VEGFR2) were obtained from the Protein Data Bank (PDB).[9] The protein structures were prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the structures were energy minimized using a suitable force field to relieve any steric clashes.
Ligand Preparation
The three-dimensional structure of 3-(Trifluoromethyl)quinolin-4-amine was generated and optimized to its lowest energy conformation. Partial charges were assigned, and rotatable bonds were defined to allow for conformational flexibility during the docking process.
Molecular Docking
Molecular docking was performed using AutoDock Vina, a widely used open-source docking program.[9][10] The binding site for each enzyme was defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box was generated around the active site to encompass all potential interaction points. The docking simulations were then run to generate a series of binding poses for the ligand within the enzyme's active site.
Scoring and Analysis
The generated poses were scored using the Vina scoring function, which estimates the binding affinity in kcal/mol.[11] The pose with the lowest energy score was selected as the most probable binding mode. The interactions between the ligand and the amino acid residues of the enzyme's active site were then analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizations
Workflow for Comparative Molecular Docking
The following diagram illustrates the general workflow for a comparative molecular docking study, from target selection to data analysis.[9][12]
Comparative Molecular Docking Workflow
EGFR Signaling Pathway
The diagram below outlines a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a primary target in cancer therapy. EGFR activation leads to downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[4][13][14]
Proper Disposal of 3-(Trifluoromethyl)quinolin-4-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 3-(Trifluoromethyl)quinolin-4-amine (CAS No. 1820650-23-4), a compound utilized by researchers, scientist...
Author: BenchChem Technical Support Team. Date: November 2025
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 3-(Trifluoromethyl)quinolin-4-amine (CAS No. 1820650-23-4), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Hazard Identification and Precautionary Measures
While a comprehensive Safety Data Sheet (SDS) for 3-(Trifluoromethyl)quinolin-4-amine is not publicly available, data from structurally similar compounds, such as 7-(Trifluoromethyl)quinolin-4-ylamine, indicate that this substance should be handled with care. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All operations involving the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Segregation and Waste Collection
Proper segregation of chemical waste is the first critical step in the disposal process. Due to its chemical structure as a halogenated aromatic amine, 3-(Trifluoromethyl)quinolin-4-amine waste must be collected separately from other waste streams.
Waste Container: Use a dedicated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with halogenated organic compounds.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-(Trifluoromethyl)quinolin-4-amine," and the associated hazard symbols (e.g., irritant).
Compatibility: Do not mix this waste with other chemical waste streams, particularly non-halogenated solvents, to prevent hazardous reactions and to facilitate proper disposal.[1]
Step-by-Step Disposal Procedure
The recommended disposal method for 3-(Trifluoromethyl)quinolin-4-amine is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.
Collection: Carefully transfer any waste containing 3-(Trifluoromethyl)quinolin-4-amine, including contaminated labware and PPE, into the designated hazardous waste container.
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Handover: Hand over the waste to the authorized personnel for transportation and final disposal.
Note: Under no circumstances should 3-(Trifluoromethyl)quinolin-4-amine or its containers be disposed of in regular trash or down the drain.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic life.
Quantitative Data Summary
No specific quantitative data for the disposal of 3-(Trifluoromethyl)quinolin-4-amine was found in the publicly available literature. For related compounds, disposal is generally qualitative, focusing on the method (e.g., incineration) rather than specific quantitative limits for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-(Trifluoromethyl)quinolin-4-amine.
Caption: Logical workflow for the safe disposal of 3-(Trifluoromethyl)quinolin-4-amine.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 3-(Trifluoromethyl)quinolin-4-amine, fostering a culture of safety and sustainability in research and development.
Essential Safety and Operational Guidance for 3-(Trifluoromethyl)quinolin-4-amine
Researchers and drug development professionals handling 3-(Trifluoromethyl)quinolin-4-amine must adhere to stringent safety protocols to mitigate potential hazards. This document provides essential, immediate safety and...
Author: BenchChem Technical Support Team. Date: November 2025
Researchers and drug development professionals handling 3-(Trifluoromethyl)quinolin-4-amine must adhere to stringent safety protocols to mitigate potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Summary:
Skin Irritation: May cause skin irritation upon contact.[1][2]
Eye Irritation: May cause serious eye irritation.[1][2]
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 3-(Trifluoromethyl)quinolin-4-amine.
Operation
Eyes/Face
Skin/Body
Respiratory
Weighing and preparing solutions
Safety glasses with side shields or chemical safety goggles.[3][4] A face shield is recommended if there is a splash hazard.[3]
Chemical-resistant gloves (e.g., nitrile).[3][5] A lab coat or chemical-resistant apron.[4] Closed-toe shoes.[6]
Use in a well-ventilated area or a chemical fume hood.[7] A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation or if ventilation is inadequate.[3][5]
Running reactions and transfers
Chemical safety goggles.[3] A face shield is recommended for larger volumes or splash-prone procedures.[3]
Chemical-resistant gloves (e.g., nitrile).[3][5] A lab coat or chemical-resistant apron.[4]
Operations should be conducted in a certified chemical fume hood.[7]
Preparation: Before handling, ensure that a designated work area, typically inside a chemical fume hood, is clean and uncluttered.[6] Have all necessary equipment and PPE readily available.
Weighing: To minimize inhalation exposure, weigh the solid compound in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
Heating: If heating is required, use a well-controlled heating mantle and ensure the apparatus is properly secured.
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate all work surfaces and equipment.
Spill Response:
Evacuation: In the event of a significant spill, evacuate the immediate area.
Notification: Alert laboratory personnel and the appropriate safety officer.
Containment: If safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[8]
Cleanup: Wearing the appropriate PPE as outlined in the table above, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
Decontamination: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan:
All waste containing 3-(Trifluoromethyl)quinolin-4-amine, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[3]
Solid Waste: Collect in a clearly labeled, sealed container.
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.
Disposal: Dispose of all waste through your institution's hazardous waste management program.[1][2]
Visualized Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of 3-(Trifluoromethyl)quinolin-4-amine.
Caption: Workflow for handling and disposing of 3-(Trifluoromethyl)quinolin-4-amine.